9-Amino-1-nonanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-aminononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPHXHHULDDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599955 | |
| Record name | 9-Aminononan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109055-42-7 | |
| Record name | 9-Aminononan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-Amino-1-nonanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Amino-1-nonanol is a bifunctional organic molecule containing a primary amine and a primary alcohol functional group, separated by a nine-carbon aliphatic chain. This linear structure imparts both hydrophilic (from the polar amine and hydroxyl groups) and lipophilic (from the nonyl backbone) characteristics, making it a molecule of interest in various chemical and biomedical research areas. Its potential applications include its use as a building block in the synthesis of polymers, surfactants, and pharmaceutical agents. This guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound possesses a simple, unbranched nine-carbon chain. At one terminus is a primary amino group (-NH2), and at the other is a primary hydroxyl group (-OH). This structure allows it to participate in a wide range of chemical reactions characteristic of amines and alcohols.
Structure:
-
IUPAC Name: 9-aminononan-1-ol[1]
-
Molecular Formula: C₉H₂₁NO[1]
-
SMILES: C(CCCCN)CCCCO[1]
-
InChI: InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2[1]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 109055-42-7[1] |
| PubChem CID | 19791108[1] |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 159.27 g/mol | PubChem[1] |
| Boiling Point (Predicted) | 250.5 ± 13.0 °C | ChemicalBook |
| Density (Predicted) | 0.893 ± 0.06 g/cm³ | ChemicalBook |
| Melting Point | Not available | |
| Solubility | Soluble in water and organic solvents like ethanol and dimethylformamide (inferred from similar amino alcohols). | Inferred |
| XLogP3-AA (Predicted) | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Experimental Protocols
Synthesis of this compound
A specific, detailed laboratory synthesis protocol for this compound from common starting materials is not well-documented in publicly accessible literature. However, a plausible and common strategy for the synthesis of long-chain amino alcohols involves the reduction of a corresponding azido alcohol.
Proposed Synthetic Route: Reduction of 9-Azido-1-nonanol
This two-step synthesis starts with the readily available 9-bromo-1-nonanol.
Step 1: Synthesis of 9-Azido-1-nonanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-bromo-1-nonanol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Azide Introduction: Add sodium azide (NaN₃, 1.5-2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9-azido-1-nonanol.
Step 2: Reduction of 9-Azido-1-nonanol to this compound
-
Reaction Setup: Dissolve the crude 9-azido-1-nonanol in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a flask.
-
Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation. Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain crude this compound.
Biocatalytic Synthesis
A recent study has demonstrated the production of this compound from oleic acid using a whole-cell biocatalyst system.[2] This process involves multiple enzymatic steps, including hydratase, alcohol dehydrogenase, and transaminase activities within engineered E. coli.[2]
Purification
The crude this compound can be purified by standard laboratory techniques.
-
Distillation: Vacuum distillation can be employed for liquid amino alcohols that are thermally stable.
-
Crystallization: If the product is a solid at room temperature or forms a stable salt, crystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: Purification by silica gel column chromatography is a common method. A polar solvent system, such as a gradient of methanol in dichloromethane, is typically used to elute the polar amino alcohol. The presence of the amine may require the addition of a small amount of a base like triethylamine to the eluent to prevent streaking on the column.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of this compound, typically after derivatization to increase its volatility.
-
Derivatization: The amino and hydroxyl groups can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by acylation.
-
GC Conditions: A non-polar or medium-polarity capillary column is typically used. The oven temperature program would start at a low temperature and ramp up to a higher temperature to ensure the elution of the derivatized compound.
-
MS Detection: Mass spectrometry in electron ionization (EI) mode will provide a fragmentation pattern that can be used to confirm the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A triplet around 3.6 ppm corresponding to the two protons on the carbon attached to the hydroxyl group (-CH₂OH).
-
A triplet around 2.7 ppm for the two protons on the carbon attached to the amino group (-CH₂NH₂).
-
A broad singlet for the protons of the amino and hydroxyl groups, the chemical shift of which is dependent on concentration and solvent.
-
A series of multiplets between 1.2 and 1.6 ppm for the methylene protons of the carbon chain.
-
-
¹³C NMR:
-
A peak around 62 ppm for the carbon attached to the hydroxyl group.
-
A peak around 42 ppm for the carbon attached to the amino group.
-
A series of peaks between 25 and 33 ppm for the internal methylene carbons.
-
Infrared (IR) Spectroscopy
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
N-H bending vibration around 1600 cm⁻¹.
-
C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the biological activity or any associated signaling pathways of this compound. Long-chain amino alcohols, in general, are known to be structural components of sphingolipids and can exhibit a range of biological activities. However, dedicated studies on this compound are lacking. Further research and screening are required to elucidate its potential biological roles.
Visualizations
As no specific signaling pathways for this compound have been identified, the following diagram illustrates a logical workflow for its proposed synthesis and purification.
Caption: Proposed workflow for the synthesis and purification of this compound.
Conclusion
This compound is a structurally simple yet versatile molecule with potential for various applications. While comprehensive experimental data on its physical properties and biological activity are currently limited, this guide provides a summary of its known chemical characteristics and outlines plausible experimental protocols for its synthesis, purification, and analysis based on established chemical principles for similar compounds. Further research is warranted to fully characterize this compound and explore its potential in drug development and other scientific fields.
References
A Technical Guide to the Renewable Synthesis of 9-Amino-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a novel and sustainable approach for the synthesis of 9-amino-1-nonanol, a valuable bifunctional molecule, from renewable oleic acid. The methodology leverages a multi-enzyme cascade engineered within a whole-cell biocatalyst system, offering a green alternative to traditional chemical synthesis routes. This document provides an in-depth overview of the biocatalytic pathway, detailed experimental protocols derived from published research, and quantitative performance data.
Executive Summary
The synthesis of C9 chemicals like this compound from renewable feedstocks is a significant advancement in sustainable chemistry. A recently developed method utilizes genetically engineered Escherichia coli to convert oleic acid, a common fatty acid found in vegetable oils, into this compound.[1] This is achieved through a complex, multi-step enzymatic pathway constructed within the microbial host. The process involves the activation of six recombinant enzyme reactions and the repression of a native competing reaction to channel the metabolic flux towards the desired product.[1] This whole-cell biocatalysis approach is a cornerstone of producing various C9 chemicals, including 9-aminononanoic acid, 1,9-nonanediol, and 1,9-diaminononane, from the same renewable precursor.[1]
Biocatalytic Pathway from Oleic Acid
The conversion of oleic acid to this compound is accomplished via a seven-step enzymatic cascade. An engineered E. coli strain serves as the whole-cell biocatalyst, expressing a series of recombinant enzymes that sequentially modify the oleic acid molecule. The pathway is initiated by the hydration of the double bond in oleic acid and proceeds through oxidation, ester cleavage, and finally, reductive amination to yield the target amino alcohol.
The logical workflow for engineering the biocatalyst and the subsequent biotransformation process is outlined below.
The specific enzymatic reaction sequence starting from oleic acid is detailed in the diagram below.
Quantitative Data Summary
The efficiency of the whole-cell biocatalytic process is dependent on the specific combination of expressed enzymes and reaction conditions. The table below summarizes the quantitative outcomes for the production of key C9 intermediates and the final product, this compound, from oleic acid.
| Product Compound | Starting Material | Biocatalyst (Engineered E. coli) | Key Enzymes Expressed | Molar Yield (%) | Concentration (mM) | Reaction Time (h) |
| 9-Aminononanoic Acid | Oleic Acid | Recombinant E. coli | OhyA, LADH, BVMO, Lipase, ADH, ω-TA | 54 (isolated) | ~27 | 24 |
| This compound | 9-Aminononanoic Acid | Recombinant E. coli | Carboxylic Acid Reductase (CAR) | 95 | 9.5 | 24 |
| 1,9-Nonanediol | 9-Hydroxynonanoic Acid | Recombinant E. coli | CAR, ADH | 96 | 9.6 | 24 |
Data synthesized from Hwang et al., ACS Catalysis, 2024.[1]
Detailed Experimental Protocols
The following sections provide a detailed methodology for the key experiments involved in the synthesis of this compound. These protocols are based on the procedures described by Hwang et al., 2024.[1]
Biocatalyst Cultivation and Preparation
-
Strain and Plasmids : An E. coli BL21(DE3) strain is used as the host. Genes for the seven cascade enzymes (Fatty Acid Hydratase, Long-chain Alcohol Dehydrogenase, Baeyer-Villiger Monooxygenase, Lipase, Primary Alcohol Dehydrogenase, ω-Transaminase, Carboxylic Acid Reductase) are cloned into compatible expression vectors (e.g., pETDuet-1 and pCDFDuet-1) under the control of an inducible promoter.
-
Media and Growth Conditions :
-
A single colony of the recombinant E. coli is inoculated into 5 mL of Luria-Bertani (LB) medium containing appropriate antibiotics (e.g., 50 µg/mL carbenicillin and 50 µg/mL streptomycin). The culture is grown overnight at 37°C with shaking at 200 rpm.
-
The overnight culture is used to inoculate 500 mL of Terrific Broth (TB) medium with antibiotics in a 2-L flask.
-
The culture is grown at 37°C and 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.
-
-
Induction of Protein Expression :
-
Enzyme expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
The culture is then incubated for an additional 16-20 hours at a reduced temperature of 20°C.
-
-
Cell Harvesting :
-
The cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
The cell pellet is washed once with a 100 mM phosphate buffer (pH 7.5).
-
The washed cells are re-suspended in the same buffer to a final concentration of 50 g (wet cell weight) per liter for use in the biotransformation.
-
Whole-Cell Biotransformation Protocol
-
Reaction Setup :
-
The reaction is performed in a baffled flask or a bioreactor.
-
The reaction mixture (1 L total volume) consists of:
-
100 mM phosphate buffer (pH 7.5)
-
50 g/L prepared whole-cell biocatalyst
-
20 mM oleic acid (dissolved in a minimal amount of an organic co-solvent like DMSO if necessary)
-
10 g/L glucose (as a co-substrate for cofactor regeneration)
-
Appropriate cofactors for the specific enzymatic steps (e.g., pyridoxal 5'-phosphate (PLP) for the transaminase, NAD⁺/NADH for dehydrogenases).
-
-
-
Conversion to 9-Aminononanoic Acid (Step 1) :
-
The reaction mixture containing the E. coli strain expressing the first six enzymes is incubated at 30°C with shaking at 200 rpm for 24 hours.
-
The pH is maintained at 7.5 throughout the reaction.
-
-
Conversion to this compound (Step 2) :
-
For the final reduction step, the intermediate 9-aminononanoic acid is used as the substrate.
-
A separate batch is run using an E. coli strain expressing only the Carboxylic Acid Reductase (CAR).
-
The reaction mixture contains 10 mM 9-aminononanoic acid, 50 g/L of the CAR-expressing cells, 10 g/L glucose, and 100 mM phosphate buffer (pH 7.5).
-
The reaction proceeds for 24 hours at 30°C.
-
Product Purification and Analysis
-
Extraction :
-
After the reaction, the mixture is centrifuged to remove the cells.
-
The pH of the supernatant is adjusted to ~11-12 with NaOH.
-
The aqueous solution is extracted three times with an equal volume of ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
-
Purification :
-
The crude product is purified using silica gel column chromatography.
-
A gradient elution system of dichloromethane (DCM) and methanol (MeOH) is typically used (e.g., starting from 100% DCM and gradually increasing the percentage of MeOH).
-
-
Analysis :
-
The progress of the reaction and the purity of the final product are monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
The structure of the purified this compound is confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conclusion
The biocatalytic synthesis of this compound from oleic acid represents a significant achievement in the field of green chemistry and industrial biotechnology. By harnessing the power of engineered microbial systems, this method provides a sustainable and efficient route to a valuable chemical building block. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and developers to replicate, optimize, and scale this promising technology for applications in pharmaceuticals, polymers, and fine chemicals. Further research may focus on optimizing the enzyme cascade within a single host and improving the overall process economics for industrial-scale production.
References
Spectroscopic Profile of 9-Amino-1-nonanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 9-Amino-1-nonanol (CAS: 109055-42-7, Molecular Formula: C₉H₂₁NO). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the well-established spectroscopic characteristics of its primary alcohol, primary amine, and long-chain alkyl functionalities. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for analogous functional groups and long-chain hydrocarbon structures.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H on -OH | 0.5 - 5.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange.[1][2] |
| H on -NH₂ | 0.5 - 5.0 | Broad Singlet | 2H | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |
| -CH₂-OH (C1) | 3.3 - 4.0 | Triplet | 2H | Deshielded by the adjacent electronegative oxygen atom.[1][2] |
| -CH₂-NH₂ (C9) | 2.3 - 3.0 | Triplet | 2H | Deshielded by the adjacent electronegative nitrogen atom. |
| -CH₂- (C2-C8) | 1.2 - 1.6 | Multiplet | 14H | Overlapping signals characteristic of a long alkyl chain.[1] |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
| C1 (-CH₂-OH) | 60 - 70 | Deshielded by the hydroxyl group.[1] |
| C9 (-CH₂-NH₂) | 40 - 50 | Deshielded by the amino group.[3] |
| C2, C8 | 32 - 34 | β to the heteroatom. |
| C3-C7 | 22 - 30 | Carbons of the alkyl chain, with slight variations in chemical shifts. |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. |
| N-H Stretch (Primary Amine) | 3500 - 3300 | Medium | Typically appears as a doublet (two bands). |
| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |
| N-H Bend (Primary Amine) | 1650 - 1580 | Medium | Scissoring vibration. |
| C-O Stretch (Primary Alcohol) | 1075 - 1000 | Strong | |
| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium-Weak |
Sample phase: Liquid film
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion | Fragmentation Pathway | Notes |
| 159 | [M]⁺ | Molecular Ion | The molecular ion peak may be of low intensity or absent in electron ionization. |
| 142 | [M-NH₃]⁺ | Loss of ammonia | |
| 141 | [M-H₂O]⁺ | Dehydration | A common fragmentation pathway for alcohols. |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage | A prominent peak for primary amines. |
Ionization method: Electron Ionization (EI)
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5][6]
-
The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]
-
Filter the solution through a pipette with a small cotton plug to remove any particulate matter.[7]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.[5][8]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0.00 ppm).[9]
2. Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.[8]
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[10]
-
To confirm the identity of the -OH and -NH₂ proton signals, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear.[2]
Infrared (IR) Spectroscopy
1. Sample Preparation (Liquid Film/Attenuated Total Reflectance - ATR):
-
Liquid Film Method: Place a small drop of neat this compound onto a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently press to form a thin, uniform film.[11][12]
-
ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.[11] Ensure good contact between the sample and the crystal.[11]
2. Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Record a background spectrum of the empty sample holder (or clean ATR crystal) to be subtracted from the sample spectrum.[13]
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[13]
-
Multiple scans are usually averaged to improve the signal-to-noise ratio.[13]
Mass Spectrometry (MS)
1. Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry, GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject a small volume (typically 1 µL) of the solution into the GC-MS system. The sample is vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.[14]
2. Data Acquisition (Electron Ionization - EI):
-
The separated components from the GC elute into the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][16][17][18]
-
The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
References
- 1. Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. organomation.com [organomation.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
In-Depth Technical Guide to 9-Amino-1-nonanol: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Amino-1-nonanol is a bifunctional organic molecule incorporating a primary amine and a primary alcohol separated by a nine-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a molecule of interest in various chemical and biomedical research areas, including its potential use as a linker in drug conjugates or as a building block in the synthesis of more complex molecules. This guide provides a summary of its known physical properties, outlines general experimental protocols for their determination, and illustrates a relevant biosynthetic pathway.
Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to light yellow Solid | ChemicalBook[1] |
| Molecular Formula | C9H21NO | PubChem[2] |
| Molecular Weight | 159.27 g/mol | PubChem[2] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Note: The absence of specific values in the table indicates that this information could not be retrieved from the searched scientific databases and supplier specifications.
Experimental Protocols
Determination of Melting Point (General Procedure)
A standard method for determining the melting point of a solid organic compound like this compound involves using a capillary melting point apparatus.
-
Sample Preparation: A small amount of dry this compound powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Determination of Solubility (General Procedure)
The solubility of this compound in various solvents can be determined using the equilibrium saturation method.
-
Sample Preparation: A known excess amount of this compound is added to a measured volume of the solvent of interest (e.g., water, ethanol, methanol, acetone) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after creating a calibration curve with standards of known concentrations. The solubility is then expressed in units such as g/L or mol/L.
Biocatalytic Synthesis of this compound
Recent research has demonstrated the enzymatic synthesis of this compound. The following diagram illustrates a potential workflow for its production.
References
9-Amino-1-nonanol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Amino-1-nonanol is a bifunctional organic molecule featuring a primary amine and a primary alcohol separated by a nine-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a molecule of interest in various chemical and biomedical fields. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and analytical techniques. Additionally, it explores the potential biological significance and applications in drug development, drawing parallels with related long-chain amino alcohols.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS number 109055-42-7 and possesses the molecular formula C₉H₂₁NO.[1] Its structure consists of a nonane backbone with an amino group at position 9 and a hydroxyl group at position 1. This arrangement provides both a nucleophilic and a hydrophilic center, allowing for a variety of chemical modifications and interactions.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 109055-42-7 |
| Molecular Formula | C₉H₂₁NO |
| Molecular Weight | 159.27 g/mol |
| IUPAC Name | 9-aminononan-1-ol |
| SMILES | C(CCCCN)CCCCO |
| Computed XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 46.3 Ų |
| Complexity | 66.6 |
Experimental Protocols
Synthesis of this compound
Two primary routes for the synthesis of this compound are presented: a biocatalytic approach starting from oleic acid and a chemical synthesis pathway involving the reduction of an azide intermediate.
A multi-enzyme cascade in whole-cell biocatalysis can produce this compound from the renewable feedstock oleic acid.[2] This process involves several enzymatic steps to convert oleic acid into 9-oxononanoic acid, which is then aminated and reduced.
Experimental Workflow for Biocatalytic Synthesis
Caption: Biocatalytic cascade for this compound synthesis.
Protocol:
-
Strain Cultivation: E. coli strains expressing the necessary enzymes (fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferase) are cultivated in a suitable medium (e.g., Terrific Broth).
-
Cell Harvesting and Resuspension: Cells are harvested by centrifugation and resuspended in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).
-
Biotransformation: The biotransformation is initiated by adding the substrate (e.g., 9-hydroxynonanoic acid for the final steps), co-factors (e.g., alanine, pyridoxal 5'-phosphate), and a co-solvent (e.g., DMSO) to the cell suspension.
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 35 °C) with agitation.
-
Product Isolation: The product, this compound, is isolated from the reaction mixture using standard extraction and chromatography techniques.
A plausible chemical synthesis route involves the conversion of a suitable starting material, such as 9-bromo-1-nonanol, to the corresponding azide, followed by reduction to the primary amine.
Logical Workflow for Chemical Synthesis
Caption: Chemical synthesis of this compound via an azide intermediate.
Protocol for Azide Reduction (General): [3]
-
Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents), in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Addition of Azide: Dissolve the alkyl azide (e.g., 9-azido-1-nonanol, 1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, carefully quench the excess LiAlH₄ and purify the resulting primary amine using standard procedures.
Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed for the azide reduction, often providing a cleaner reaction profile.[3]
Analytical Methods
The analysis of this compound typically requires derivatization to improve its volatility and chromatographic behavior, especially for gas chromatography.
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amino alcohols, derivatization is often necessary.
Protocol for GC-MS Analysis with Derivatization: [4]
-
Sample Preparation: Place 1-5 mg of the this compound sample in a GC-MS vial and ensure it is completely dry.
-
Derivatization: Add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the vial and heat at 100°C for 30 minutes to form the volatile N,O-bis(trifluoroacetyl) derivative.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Column: A suitable capillary column, such as a ZB-AAA (10 m x 0.25 mm I.D.), can be used.[5]
-
Temperature Program: An example program could be an initial temperature of 110°C, ramped at 30°C/min to 320°C.[5]
-
Mass Spectrometry: Operate the mass spectrometer in scan mode (e.g., m/z 45-450) for identification.[5]
-
HPLC is a versatile technique for the analysis of non-volatile compounds. For amino acids and amino alcohols that lack a strong chromophore, pre- or post-column derivatization with a UV-active or fluorescent tag is common.
General Approach for HPLC Analysis: [6][7]
-
Derivatization: React the this compound sample with a derivatizing agent such as o-phthalaldehyde (OPA) for primary amines or phenylisothiocyanate (PITC).
-
Separation: Perform the separation on a reversed-phase column (e.g., C18).
-
Mobile Phase: Use a gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
-
Detection: Utilize a UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.
Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the analysis of underivatized amino acids and related compounds.[8]
Potential Biological Activities and Drug Development Applications
While specific studies on the biological activities of this compound are limited, the broader class of long-chain amino alcohols has shown interesting biological effects, including immunosuppressive, anti-inflammatory, and cytotoxic activities.[9]
Signaling Pathways
The structural similarity of this compound to sphingolipids, which are crucial components of cell membranes and are involved in signal transduction, suggests that it could potentially interact with lipid signaling pathways. For instance, sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), are key signaling molecules that regulate diverse cellular processes.[10] The long aliphatic chain of this compound allows for its insertion into lipid bilayers, where it could modulate membrane properties and the function of membrane-associated proteins.[11]
Hypothesized Interaction with Lipid Signaling
Caption: Potential modulation of cell signaling by this compound.
Applications in Drug Development
The bifunctional nature of this compound makes it an attractive building block in medicinal chemistry and drug development.
-
Linker Chemistry: The terminal amine and hydroxyl groups can be used to conjugate other molecules, making it a potential linker for creating PROTACs (Proteolysis Targeting Chimeras) or other targeted drug delivery systems.
-
Scaffold for Novel Therapeutics: The long-chain amino alcohol motif is present in various biologically active compounds.[12] Modifications of the amino and hydroxyl groups, as well as the alkyl chain, can lead to the generation of libraries of new chemical entities for screening against various therapeutic targets.
-
Antimicrobial and Antifungal Agents: The related compound, 1-nonanol, has demonstrated antifungal activity.[13] The introduction of an amino group in this compound could modulate this activity and provide a basis for the development of new antimicrobial agents.
Conclusion
This compound is a versatile chemical entity with potential applications in various research and development areas. This guide has provided a foundational understanding of its properties, synthesis, and analysis. While direct biological data is sparse, its structural characteristics suggest a promising role as a building block for novel therapeutics and as a probe for studying lipid signaling pathways. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. 9-Aminononan-1-ol | C9H21NO | CID 19791108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. bevital.no [bevital.no]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Amino alcohols | Cyberlipid [cyberlipid.gerli.com]
- 11. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bifunctional C9 Monomers: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional monomers are molecules that possess two distinct reactive functional groups, enabling them to act as molecular bridges or building blocks in the synthesis of complex architectures. Within this class of compounds, bifunctional monomers with a nine-carbon (C9) backbone represent a versatile platform for a range of applications, from polymer chemistry to advanced drug delivery systems. This technical guide provides an in-depth overview of the synthesis, properties, and potential research applications of bifunctional C9 monomers, with a particular focus on their utility in the life sciences. The guide also addresses the distinct class of C9 hydrocarbon resins derived from petroleum feedstocks to provide a comprehensive understanding of the terminology.
Synthetically Derived Bifunctional C9 Monomers for Biomedical Applications
Bifunctional C9 monomers designed for biomedical research are typically synthetic molecules with a nine-carbon chain functionalized with reactive groups at each end. These monomers are instrumental in bioconjugation, drug delivery, and diagnostics, where the C9 chain acts as a flexible spacer to connect different molecular entities.
Synthesis of Bifunctional C9 Monomers
The synthesis of bifunctional C9 monomers can be achieved through various organic chemistry routes, often starting from commercially available C9 precursors. A common strategy involves the modification of a C9 α,ω-difunctionalized alkane, such as 1,9-nonanediol or 1,9-nonanedioic acid.
1.1.1. Synthesis of Azido-Alkyne Heterobifunctional C9 Monomers
Heterobifunctional monomers bearing an azide and an alkyne group are particularly valuable for "click chemistry," a set of biocompatible reactions that enable efficient and specific conjugation of molecules in biological systems.[1][2][3][4][5]
Experimental Protocol: Synthesis of 9-azido-1-nonyne
A representative protocol for synthesizing an azido-alkyne C9 monomer is as follows:
-
Mesylation of 8-nonyn-1-ol: 8-nonyn-1-ol (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C for 2 hours and then at room temperature for 4 hours. The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the mesylate.
-
Azidation: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80°C and stirred overnight. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 9-azido-1-nonyne.
Applications in Drug Delivery and Bioconjugation
The bifunctional nature of C9 monomers makes them ideal linkers in the construction of sophisticated drug delivery systems and bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7] The C9 spacer can influence the solubility, stability, and pharmacokinetic properties of the resulting conjugate.
1.2.1. Antibody-Drug Conjugates (ADCs)
In ADCs, a bifunctional linker connects a monoclonal antibody to a potent cytotoxic drug. The linker must be stable in circulation but release the drug at the target site. A C9-based linker can provide the necessary length and flexibility for the drug to interact with its intracellular target after internalization of the ADC.
Below is a conceptual workflow for the role of a bifunctional C9 linker in ADC technology.
Caption: Workflow of an Antibody-Drug Conjugate (ADC) utilizing a C9 linker.
1.2.2. Controlled Drug Release
Polymers functionalized with bifunctional C9 monomers can be used to create matrices for the controlled release of therapeutic agents.[8][9][10][11] The properties of the polymer, such as crosslinking density, and the nature of the linker can be tuned to control the rate of drug diffusion from the matrix.[9]
| Polymer System | Bifunctional C9 Monomer Type | Drug Release Mechanism | Key Findings |
| Poly(lactic-co-glycolic acid) (PLGA) | C9-diacid | Bulk erosion | Sustained release of hydrophobic drugs over weeks. |
| Polyethylene glycol (PEG) hydrogel | C9-diacrylate | Diffusion through pores | Release rate is tunable by varying crosslinking density. |
| Polyamide nanoparticles | C9-diamine | Surface erosion | pH-responsive release of encapsulated agents. |
Table 1: Examples of Bifunctional C9 Monomers in Drug Release Systems.
Applications in Diagnostics and Imaging
Bifunctional C9 monomers are also employed in the synthesis of molecular imaging agents for diagnostics.[12][13][14][15] They can be used to link an imaging moiety (e.g., a fluorophore or a radionuclide chelator) to a targeting ligand (e.g., a peptide or antibody).
The following diagram illustrates the general structure of a targeted imaging agent.
Caption: Structure of a targeted imaging agent with a C9 linker.
C9 Hydrocarbon Resins from Petroleum Feedstocks
A distinct class of materials referred to as "C9 monomers" or "C9 resins" originates from the C9 fraction of cracked petroleum distillates.[16][17][18] This fraction is a complex mixture of aromatic hydrocarbons with nine carbon atoms, including vinyltoluenes, indene, and α-methylstyrene.[16] These monomers are polymerized to produce C9 hydrocarbon resins, which are widely used in industrial applications.
Properties and Applications
C9 hydrocarbon resins are thermoplastic polymers characterized by their excellent tackifying properties, thermal stability, and compatibility with a wide range of other polymers.[17] Their primary applications are in:
-
Adhesives: As tackifiers in hot-melt and pressure-sensitive adhesives.[16]
-
Coatings and Paints: To improve gloss, hardness, and water resistance.[18]
-
Printing Inks: As binders and to enhance pigment wetting.[16]
-
Rubber Compounding: As processing aids and to improve tack.[17]
| Property | Typical Value Range | Significance in Applications |
| Softening Point (°C) | 90 - 140 | Determines the thermal stability and viscosity. |
| Color (Gardner) | 4 - 12 | Affects the appearance of the final product. |
| Acid Value (mg KOH/g) | < 1 | Indicates the level of residual catalyst or oxidation. |
| Bromine Number (g Br₂/100g) | < 50 | Measures the degree of unsaturation. |
Table 2: Typical Properties of C9 Hydrocarbon Resins.
Functionalization of C9 Resins
While not inherently bifunctional in the same way as the synthetic monomers discussed earlier, C9 hydrocarbon resins can be chemically modified to introduce functional groups, thereby imparting bifunctionality to the polymer. A common modification is the reaction with maleic anhydride to introduce carboxylic acid groups.[19][20][21][22] This enhances adhesion to polar substrates and allows for further chemical reactions.
Experimental Protocol: Maleation of C9 Hydrocarbon Resin
A general procedure for the maleation of a C9 resin is as follows:
-
Reaction Setup: A solution of C9 hydrocarbon resin in an aromatic solvent (e.g., xylene) is charged into a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Addition of Maleic Anhydride: Maleic anhydride (5-15 wt% of the resin) is added to the solution.
-
Initiation: The mixture is heated to 140-160°C, and a free-radical initiator (e.g., dicumyl peroxide) is added portion-wise over a period of 1-2 hours.
-
Reaction: The reaction is continued for 4-6 hours at the same temperature.
-
Work-up: The solvent and any unreacted maleic anhydride are removed by vacuum distillation to yield the maleic anhydride-modified C9 resin.
The functionalized resins have potential applications in more specialized areas, although their use in the biomedical field is not yet well-established and would require thorough biocompatibility testing.
The logical relationship for the functionalization of C9 resin is depicted below.
Caption: Functionalization of C9 hydrocarbon resin with maleic anhydride.
Conclusion
The term "bifunctional C9 monomer" encompasses two distinct classes of chemical entities with disparate applications. Synthetically derived bifunctional C9 monomers are precision tools for researchers in drug development and diagnostics, enabling the construction of sophisticated molecular systems for targeted therapies and imaging. In contrast, C9 hydrocarbon resins are bulk polymers derived from petroleum, serving as key additives in a variety of industrial products. Understanding the synthesis, properties, and specific applications of each class is crucial for their effective utilization in research and development. The continued exploration of novel synthetic routes and functionalization strategies for both types of C9 monomers holds promise for the creation of advanced materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Assembling Complex Macromolecules and Self-Organizations of Biological Relevance with Cu(I)-Catalyzed Azide-Alkyne, Thio-Bromo, and TERMINI Double “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Imaging and Therapeutic Integration Bifunctional Molecules Based on Bio-Orthogonal Reaction and Releasable Disulfide Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bifunctional Agents for Imaging and Therapy | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. chembroad.com [chembroad.com]
- 17. lanxingco.com [lanxingco.com]
- 18. The application of C9 petroleum resin - Qingdao Eastsun New Materials Corporation Limited [eastsunresin.com]
- 19. CN1618827A - C9 maleic anhydride copolymer and its preparation method - Google Patents [patents.google.com]
- 20. Bitoner® C9 Hydrocarbon Resin-HB Group [bitoner.com]
- 21. US3161620A - Reaction of hydrocarbon resins with maleic anhydride - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to Long-Chain Amino Alcohols in Polymer Chemistry for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The integration of long-chain amino alcohols into polymer chemistry has opened up new frontiers in the development of advanced biomaterials, particularly for drug and gene delivery. These versatile monomers, characterized by a hydroxyl group and an amino group at opposite ends of a hydrocarbon chain, impart unique and advantageous properties to polymers, including biodegradability, biocompatibility, and stimuli-responsive behavior. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of polymers derived from long-chain amino alcohols, with a focus on their use in the pharmaceutical and biotechnology sectors.
Core Concepts: The Role of Long-Chain Amino Alcohols in Polymer Science
Long-chain amino alcohols serve as fundamental building blocks for a variety of polymers, most notably poly(amino alcohol esters), poly(ester amides), and poly(β-amino esters). The presence of both a nucleophilic amine and a hydroxyl group allows for diverse polymerization strategies, including step-growth and ring-opening polymerizations. The long hydrocarbon chain influences the physicochemical properties of the resulting polymers, such as their hydrophobicity, thermal characteristics, and mechanical strength.
The amine groups within the polymer backbone are typically protonated at physiological pH, rendering the polymers cationic. This positive charge is crucial for their application in gene delivery, as it facilitates the condensation of negatively charged nucleic acids (DNA and RNA) into nanoparticles. Furthermore, the amine groups contribute to a "proton sponge" effect, which is a key mechanism for the endosomal escape of the therapeutic cargo into the cytoplasm of target cells. The ester or amide linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, biocompatible molecules that can be safely cleared from the body.
Key Polymer Classes Derived from Long-Chain Amino Alcohols
The versatility of long-chain amino alcohols as monomers has led to the development of several classes of polymers with tunable properties for various biomedical applications.
Poly(amino alcohol esters)
These polymers are synthesized through the reaction of diacrylates with amino alcohols or through the polycondensation of dicarboxylic acids with diols containing tertiary amines. The resulting polymers possess a repeating unit containing both an amino group and an ester linkage. They are known for their biodegradability and their ability to form stable nanoparticles with nucleic acids, making them promising candidates for gene therapy.
Poly(ester amides)
Poly(ester amides) are synthesized from the polycondensation of monomers containing hydroxyl, carboxyl, and amino functionalities. The incorporation of amino alcohols into the polymer backbone introduces both ester and amide linkages. These polymers exhibit a combination of the favorable properties of both polyesters and polyamides, including good mechanical strength and tunable degradation rates. They are being explored for applications in tissue engineering and as matrices for controlled drug release.[1]
Poly(β-amino esters) (PBAEs)
PBAEs are typically synthesized via the Michael addition of amines to diacrylates. This class of polymers is particularly attractive for drug and gene delivery due to its pH-responsive nature. At physiological pH, the tertiary amines in the backbone are partially protonated. However, in the acidic environment of the endosome, these amines become fully protonated, leading to the "proton sponge" effect and subsequent endosomal escape. The ester linkages are also susceptible to hydrolysis, ensuring the polymer's biodegradability.
Quantitative Data on Monomers and Polymers
The properties of polymers derived from long-chain amino alcohols are highly dependent on the specific monomers used and the resulting polymer architecture. The following tables summarize key quantitative data for representative monomers and polymers.
| Monomer | Type | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 5-amino-1-pentanol | Amino alcohol | 36-38 | 222 | Water, Ethanol |
| 6-amino-1-hexanol | Amino alcohol | 58-61 | 250 | Water, Ethanol |
| 1,4-butanediol diacrylate | Diacrylate | - | 120 (at 2 mmHg) | Organic solvents |
| 1,6-hexanediol diacrylate | Diacrylate | - | 145 (at 1 mmHg) | Organic solvents |
| Diglycidyl adipate | Diepoxide | - | - | Organic solvents |
| 1,3-diamino-2-hydroxypropane | Diamino alcohol | 39-42 | 135-137 (at 15 mmHg) | Water |
| Polymer | Monomers | Molecular Weight (Mn, Da) | Glass Transition Temp. (Tg, °C) | Degradation Half-life | Application |
| Poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) | 5-amino-1-pentanol, 1,4-butanediol diacrylate | 3,350 - 18,000 | - | Hours to days | Gene delivery[2] |
| Poly(amino alcohol ester) 1 | N,N'-dimethyl-1,3-propanediamine, diglycidyl adipate | 24,800 | - | ~5 days (pH 7.4) | Gene delivery[3] |
| Poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate) | 1,3-diamino-2-hydroxypropane, glycerol/threitol, sebacic acid | Pre-polymer: 1,278 - 1,500 | - | Up to 20 months (in vivo) | Tissue engineering[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these polymers. Below are representative experimental protocols for the synthesis of key polymer classes.
Synthesis of Poly(β-amino ester) (PBAE)
This protocol describes the synthesis of a PBAE from an amino alcohol and a diacrylate.[5]
Materials:
-
5-amino-1-pentanol
-
1,4-butanediol diacrylate
-
Dimethyl sulfoxide (DMSO)
-
Teflon-lined screw cap vial
-
Magnetic stir bar and stir plate
-
Oven
Procedure:
-
Weigh 400 mg of 5-amino-1-pentanol into a 5 mL sample vial.
-
Add 640 mg of 1,4-butanediol diacrylate to the vial (amine to diacrylate stoichiometric ratio of 1.2:1).
-
Add a small magnetic stir bar to the vial.
-
Seal the vial with the Teflon-lined cap.
-
Place the vial on a magnetic stir plate in an oven preheated to 95°C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, remove the vial from the oven and allow it to cool to room temperature.
-
The resulting polymer can be dissolved in a suitable solvent, such as DMSO, for further use and characterization.
Synthesis of Poly(ester amide) Elastomer
This protocol outlines the synthesis of a crosslinked poly(ester amide) from a diamino alcohol, a polyol, and a diacid.[4]
Materials:
-
1,3-diamino-2-hydroxypropane (DAHP)
-
Glycerol or D,L-threitol (polyol)
-
Sebacic acid (diacid)
-
Reaction flask with a nitrogen inlet and vacuum connection
-
Heating mantle
-
High-vacuum pump
Procedure:
-
Combine the DAHP, polyol, and sebacic acid in the desired molar ratio in the reaction flask.
-
Heat the mixture to 120°C under a nitrogen atmosphere with stirring until a homogenous melt is formed.
-
Reduce the pressure to induce polymerization and continue the reaction for a set period to form a pre-polymer.
-
Increase the temperature to 170°C and apply a high vacuum (~50 mTorr) to further advance the polymerization and promote crosslinking.
-
The reaction is continued until the desired polymer properties are achieved.
-
The resulting elastomeric polymer can be shaped into films or scaffolds for further characterization and application.
Visualization of Key Processes
Understanding the logical flow of research and the biological mechanisms of action is critical for the development of effective drug delivery systems. The following diagrams, created using the DOT language, illustrate these processes.
Experimental Workflow for Polymer-Based Drug Delivery
Cellular Uptake and Endosomal Escape of Cationic Polymer Nanoparticles
The Proton Sponge Effect
Conclusion
Polymers derived from long-chain amino alcohols represent a highly promising and versatile class of biomaterials for advanced drug delivery and tissue engineering applications. Their tunable physicochemical properties, combined with their inherent biocompatibility and biodegradability, make them ideal candidates for addressing many of the challenges in modern medicine. This technical guide has provided a comprehensive overview of the core concepts, synthesis, and applications of these polymers, with the aim of facilitating further research and development in this exciting field. As our understanding of the structure-property relationships and biological interactions of these materials continues to grow, so too will their potential to revolutionize the diagnosis and treatment of a wide range of diseases.
References
- 1. Amino alcohol-based degradable poly(ester amide) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. Amino alcohol-based degradable poly(ester amide) elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
9-Amino-1-nonanol: A Versatile Building Block for Novel Biomaterials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Amino-1-nonanol is a bifunctional linear-chain molecule that is emerging as a promising building block for the synthesis of novel polymers with significant potential in the biomedical field. Its unique structure, featuring a primary amine at one end and a primary hydroxyl group at the other, separated by a flexible nine-carbon aliphatic chain, allows for a variety of polymerization strategies to create materials with tunable properties. The incorporation of this long-chain amino alcohol into polymer backbones can impart desirable characteristics such as biocompatibility, biodegradability, and tailored mechanical performance, making these materials highly suitable for applications in drug delivery, tissue engineering, and medical device development.
This technical guide provides a comprehensive overview of this compound as a monomer, including its chemical and physical properties. It details the synthesis of advanced biomaterials such as polyamides and polyurethanes derived from this building block, presenting available quantitative data on their properties. Furthermore, this document outlines detailed experimental protocols for the synthesis of analogous material systems and explores the potential biological interactions of these novel biomaterials, including a conceptual framework for their interaction with cellular signaling pathways.
Properties of this compound
This compound is a C9 amino alcohol with the chemical formula C₉H₂₁NO. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 109055-42-7 | [1] |
| Molecular Formula | C₉H₂₁NO | [1] |
| Molecular Weight | 159.27 g/mol | [1] |
| Boiling Point | 250.5 ± 13.0 °C (Predicted) | |
| Density | 0.893 ± 0.06 g/cm³ (Predicted) | |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 8 | [1] |
Synthesis of Novel Materials from this compound
The dual functionality of this compound allows for its use in the synthesis of a variety of polymers, most notably polyamides and polyurethanes. These polymers can be designed to be biodegradable, with degradation products that are potentially non-toxic and readily metabolized.
Polyamides Derived from this compound
Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). The synthesis of polyamides from this compound can be achieved through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyamides can exhibit a range of thermal and mechanical properties depending on the choice of the co-monomer.
While specific quantitative data for polyamides derived directly from this compound is limited in publicly available literature, data from analogous aliphatic polyamides containing amino acid moieties can provide valuable insights into their expected performance. Table 2 summarizes the thermal properties of such analogous polyamides.
| Polymer System | Decomposition Temperature (TGA) | Reference |
| Polyamide with Alanine and Benzidine | Stable up to 350-400°C | [2] |
| Polyamide with Valine and Benzidine | Stable up to 350-400°C | [2] |
| Polyamide-66 (for comparison) | Thermally stable up to 350°C | [3] |
Experimental Protocol: Synthesis of a Polyamide from a Diamine and a Diacid Chloride (Analogous System)
This protocol describes a general low-temperature solution polycondensation method that can be adapted for the synthesis of polyamides using this compound (after conversion to a diamine or use with a diacid chloride).
Materials:
-
Diamine monomer (e.g., a derivative of this compound)
-
Diacid chloride (e.g., isophthaloyl dichloride)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ice bath
-
Mechanical stirrer
-
Water, Ethanol, Acetone for washing
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve the diamine monomer (1.0 mmol) in 5.0 mL of anhydrous DMAc.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the diacid chloride (1.0 mmol) in 5.0 mL of anhydrous DMAc.
-
Add the diacid chloride solution dropwise to the stirred, cooled diamine solution.
-
Allow the reaction mixture to stir for 3 hours at 0-5°C.
-
Pour the viscous polymer solution into a beaker containing iced water to precipitate the polyamide.
-
Filter the precipitate and wash it thoroughly with water, followed by ethanol, and then acetone.
-
Dry the resulting polymer in a vacuum desiccator at 60°C to a constant weight.[4]
Polyurethanes Derived from this compound
Polyurethanes are formed through the reaction of a diisocyanate with a diol. The hydroxyl group of this compound can react with diisocyanates to form polyurethanes. The presence of the amino group can be either protected during the polymerization or utilized for further functionalization of the resulting polymer. The thermal stability of polyurethanes can be influenced by the structure of the monomers.
| Polymer System | 5% Decomposition Temperature (TGA) | Reference |
| Polyurethane from Isophorone Diisocyanate and Cardanol Diol | 298 - 303°C | [5] |
| Siloxane-Polyurethane Hybrid | 330°C | [1] |
| Polyurethane Foam from Bio-polyol | Stable up to ~200°C | [6] |
Experimental Protocol: Synthesis of a Polyurethane from a Diol and a Diisocyanate (Analogous System)
This protocol outlines a general procedure for the synthesis of polyurethanes that can be adapted for this compound.
Materials:
-
Diol monomer (e.g., this compound, with the amine group protected if necessary)
-
Diisocyanate (e.g., isophorone diisocyanate)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve the diol monomer in anhydrous DMF.
-
Add the diisocyanate to the solution in a stoichiometric ratio.
-
Add a catalytic amount of dibutyltin dilaurate to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C) and stir for several hours until the desired molecular weight is achieved, monitoring the reaction progress by FTIR spectroscopy (disappearance of the NCO peak).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter and wash the polymer.
-
Dry the polymer in a vacuum oven.
Applications in Drug Delivery and Tissue Engineering
The biocompatibility and biodegradability of polymers derived from amino acids and amino alcohols make them excellent candidates for biomedical applications.
Drug Delivery Systems
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in drug delivery. This compound can be incorporated into hydrogel structures, for example, through copolymerization with other monomers. The release of drugs from these hydrogels can be controlled by the degradation of the polymer matrix.
While specific drug release data for this compound-based hydrogels is not available, the principles of drug release from biodegradable hydrogels are well-established. The release kinetics can often be described by models such as the Higuchi model, which relates the cumulative amount of drug released to the square root of time, indicating a diffusion-controlled mechanism.[7]
Experimental Protocol: In Vitro Drug Release Study from a Hydrogel
This protocol describes a general method to evaluate the in vitro release of a model drug from a hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Incubator or water bath at 37°C
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of PBS (e.g., in a dialysis bag or as a free-standing gel in a vial).
-
Incubate the system at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh PBS to maintain a constant volume.
-
Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.[8]
Tissue Engineering Scaffolds
Polymers derived from amino alcohols can be fabricated into porous scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. The mechanical properties and degradation rate of these scaffolds can be tailored to match the requirements of the target tissue. For instance, elastomeric poly(ester amide)s based on amino alcohols have been developed with a low Young's modulus and long degradation half-lives, making them suitable for soft tissue engineering.[9][10]
Biological Interactions and Signaling Pathways
Understanding the interaction of biomaterials with cells and tissues is crucial for their successful application. While specific studies on the cellular signaling pathways affected by materials derived from this compound are not yet available, a conceptual framework can be proposed based on the known interactions of biomaterials with cells.
A biomaterial surface, upon implantation, is immediately coated with proteins from the surrounding biological fluids. Cells interact with this protein layer through surface receptors, such as integrins. This interaction can trigger a cascade of intracellular signaling events that influence cell behavior, including adhesion, proliferation, differentiation, and inflammation.
Caption: Conceptual workflow of a biomaterial interacting with a cell.
The diagram above illustrates a potential signaling cascade initiated by a biomaterial. The material's surface properties will dictate the composition of the adsorbed protein layer, which in turn determines the cellular response. For example, the activation of Focal Adhesion Kinase (FAK) upon integrin binding can initiate downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to changes in gene expression and cellular behavior. The specific cellular responses to a this compound-based material would need to be determined through in vitro and in vivo studies.
Conclusion
This compound represents a highly versatile and promising building block for the creation of novel biomaterials. Its bifunctional nature allows for the synthesis of a wide range of polymers, including polyamides and polyurethanes, with tunable properties. While specific quantitative data on materials derived directly from this compound is still emerging, the broader class of amino acid and amino alcohol-based polymers has demonstrated significant potential for applications in drug delivery and tissue engineering. Future research should focus on the detailed characterization of this compound-based materials to fully elucidate their structure-property relationships and to investigate their specific interactions with biological systems, including their influence on cellular signaling pathways. Such studies will be crucial for the rational design and successful translation of these advanced materials into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. media.neliti.com [media.neliti.com]
- 4. Versatile Biodegradable Poly(ester amide)s Derived from α-Amino Acids for Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino alcohol-based degradable poly(ester amide) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino alcohol-based degradable poly(ester amide) elastomers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Functionalized Nonanols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity screening of functionalized nonanols. It is designed to assist researchers, scientists, and drug development professionals in understanding the synthesis, screening, and mechanisms of action of these promising compounds. This document details the antimicrobial, anticancer, and anti-inflammatory properties of various nonanol derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to Functionalized Nonanols
Nonanol, a nine-carbon straight-chain fatty alcohol, serves as a versatile scaffold for chemical modification. Functionalization of the hydroxyl group or the alkyl chain can lead to a diverse array of derivatives with a broad spectrum of biological activities. These modifications can alter the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets. This guide explores the screening of these functionalized nonanols for their potential as therapeutic agents.
Data Presentation: Biological Activities of Functionalized Nonanols
The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of various functionalized nonanols.
Table 1: Antimicrobial Activity of Functionalized Nonanols
| Compound | Functionalization | Target Organism | Assay | Activity Metric | Value | Citation |
| 1-Nonanol | - | Staphylococcus aureus | Broth Dilution | MIC | 160 µg/mL | [1] |
| 1-Nonanol | - | Staphylococcus aureus | Broth Dilution | MBC | >160 µg/mL | [1] |
| Nonyl 3,4-dihydroxybenzoate | 3,4-dihydroxybenzoate ester | Trichophyton rubrum | Metabolic Activity | Reduction | ≥50% at 15.6 mg/L | |
| Nonyl 3,4-dihydroxybenzoate | 3,4-dihydroxybenzoate ester | Trichophyton mentagrophytes | Metabolic Activity | Reduction | ≥50% at 7.8 mg/L |
Table 2: Anticancer Activity of Functionalized Nonanols (Representative Data)
| Compound | Functionalization | Cancer Cell Line | Assay | Activity Metric | Value | Citation |
| Nonyl Gallate (Hypothetical) | Gallate Ester | HCT116 (Colon) | MTT Assay | IC50 | Data not available | |
| Nonyl Ferulate (Hypothetical) | Ferulate Ester | A549 (Lung) | MTT Assay | IC50 | Data not available |
Note: Specific IC50 values for nonyl gallate and nonyl ferulate were not found in the literature search. The table structure is provided as a template for future data.
Table 3: Anti-inflammatory Activity of Functionalized Nonanols
| Compound | Functionalization | Cell Line | Key Target/Pathway | Effect | Citation |
| Long-chain fatty alcohols (C24-C34) | - | RAW 264.7 Macrophages | iNOS, TNF-α, PGE2 | Inhibition of release | [2] |
| n-Propyl Gallate (analogue) | Gallate Ester | RAW 264.7 Macrophages | NF-κB, JNK | Down-regulation | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of functionalized nonanols and for key biological activity screening assays.
Synthesis of Functionalized Nonanols
Protocol 1: Synthesis of Nonyl Esters via Fischer Esterification
This protocol describes a general method for the synthesis of nonyl esters, such as nonyl gallate or nonyl ferulate, using Fischer esterification.[5][6]
Materials:
-
1-Nonanol
-
Carboxylic acid (e.g., gallic acid, ferulic acid)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous toluene
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve the carboxylic acid (1 equivalent) and 1-nonanol (1.2 equivalents) in anhydrous toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.02 equivalents) to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude ester can be purified by column chromatography on silica gel if necessary.
Biological Activity Screening Assays
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is adapted for testing the antimicrobial activity of hydrophobic compounds like functionalized nonanols.[2]
Materials:
-
Test compound (functionalized nonanol)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Anticancer Activity - MTT Cell Viability Assay
This protocol details the MTT assay to determine the cytotoxic effects of functionalized nonanols on cancer cell lines.[7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the functionalized nonanol in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle controls (medium with the solvent used to dissolve the compound) and untreated controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Anti-inflammatory Activity - NF-κB Reporter Assay
This protocol describes a luciferase reporter assay to assess the effect of functionalized nonanols on the NF-κB signaling pathway.[8][9]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T cells)
-
Cell culture medium
-
Inducing agent (e.g., TNF-α or LPS)
-
Test compound (functionalized nonanol)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the functionalized nonanol for a specified time.
-
Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include appropriate controls (unstimulated cells, stimulated cells without the test compound).
-
Incubate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the biological activity screening of functionalized nonanols.
Caption: General workflow for the synthesis and biological activity screening of functionalized nonanols.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by functionalized nonanols.
Caption: Relationship between nonanol functionalization and potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activity of n-propyl gallate through down-regulation of NF-κB and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Activity of n-Propyl Gallate Through Down-regulation of NF-κB and JNK Pathways | Semantic Scholar [semanticscholar.org]
- 5. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bowdish.ca [bowdish.ca]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 9-Amino-1-nonanol in Self-Assembled Monolayers: A Review of a Sparsely Explored Molecule
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) represent a cornerstone of surface science, enabling the precise modification of material properties for a vast array of applications, from biosensors to drug delivery systems. The ability to tailor surface chemistry through the choice of molecular building blocks is a key advantage of this technology. While various functional groups have been extensively studied for their role in SAM formation, this guide addresses the current understanding of 9-Amino-1-nonanol, a bifunctional molecule with the potential for unique interfacial properties.
Following a comprehensive review of publicly available scientific literature, it has become evident that This compound has not been a subject of significant research in the context of self-assembled monolayers. Consequently, there is a notable absence of specific quantitative data, detailed experimental protocols, and established signaling pathway diagrams directly pertaining to the use of this molecule in SAM formation.
This guide will, therefore, provide a foundational understanding of SAMs formed from analogous amino-terminated and hydroxyl-terminated molecules to infer the potential behavior and characteristics of this compound monolayers. The provided experimental protocols and data tables are based on general practices for similar molecules and should be considered as a starting point for investigation, rather than established facts for this compound.
The Conceptual Role of this compound in SAMs
This compound possesses two distinct functional groups: a primary amine (-NH₂) at the 9-position and a primary alcohol (-OH) at the 1-position, separated by a nine-carbon alkyl chain. This bifunctionality suggests several possibilities for its role in SAMs, depending on the substrate.
-
On Hydrophilic Substrates (e.g., Silicon Dioxide, Glass): The hydroxyl group could form hydrogen bonds or covalent linkages (silanization in the case of SiO₂) with the surface, leaving the amino group exposed to the interface. This would create a hydrophilic surface with reactive amine functionalities.
-
On Metallic Substrates (e.g., Gold): While less common than thiol-gold interactions, amines can coordinate with gold surfaces. In this scenario, the hydroxyl group would be oriented away from the surface, influencing the wettability and providing a site for further chemical modification.
The nine-carbon chain provides a flexible spacer, influencing the packing density and thickness of the resulting monolayer.
Hypothetical Experimental Protocols
The following are generalized protocols for the formation and characterization of SAMs, which would need to be adapted and optimized for this compound.
Formation of Self-Assembled Monolayers
2.1.1. On Silicon Dioxide Substrates
-
Substrate Preparation:
-
Clean silicon wafers by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
SAM Deposition (Solution Phase):
-
Prepare a 1-10 mM solution of this compound in an anhydrous solvent (e.g., toluene or ethanol).
-
Immerse the cleaned substrates in the solution for a period ranging from 1 to 24 hours at room temperature.
-
After immersion, rinse the substrates with the pure solvent to remove non-chemisorbed molecules.
-
Dry the substrates under a stream of dry nitrogen.
-
2.1.2. On Gold Substrates
-
Substrate Preparation:
-
Deposit a thin layer of gold (e.g., 50 nm) onto a silicon wafer with a chromium or titanium adhesion layer using thermal or electron-beam evaporation.
-
Clean the gold substrates by immersion in a piranha solution for a short period (e.g., 30 seconds) or by UV-ozone treatment.
-
Rinse with deionized water and ethanol, then dry with nitrogen.
-
-
SAM Deposition (Solution Phase):
-
Prepare a 1-10 mM solution of this compound in ethanol.
-
Immerse the cleaned gold substrates in the solution for 24 hours.
-
Rinse with ethanol and dry with nitrogen.
-
Characterization Techniques
-
Contact Angle Goniometry: To determine the surface wettability and infer the orientation of the functional groups.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen and oxygen from the this compound molecule.
-
Ellipsometry: To measure the thickness of the formed monolayer.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness of the SAM.
Anticipated Quantitative Data (Based on Analogous Molecules)
The following table presents hypothetical quantitative data for this compound SAMs, based on typical values observed for other amino-alkanol monolayers. These values are for illustrative purposes only and require experimental verification.
| Characterization Technique | Substrate | Expected Value | Interpretation |
| Water Contact Angle | Silicon Dioxide | 40° - 60° | Indicates a moderately hydrophilic surface, suggesting the amine groups are exposed. |
| Gold | 60° - 80° | Suggests a more hydrophobic surface, potentially due to the exposed alkyl chains and hydroxyl groups. | |
| Monolayer Thickness | Silicon Dioxide / Gold | 1.0 - 1.5 nm | Consistent with a monolayer of a nine-carbon chain molecule. |
| XPS (N1s Binding Energy) | Silicon Dioxide / Gold | ~400 eV | Confirms the presence of amine groups on the surface. |
Visualizations of Conceptual Processes
The following diagrams illustrate the conceptual processes involved in the formation of this compound SAMs.
Conclusion and Future Directions
The lack of specific research on this compound for self-assembled monolayers presents a significant knowledge gap. Its unique bifunctional nature, with a terminal amine and alcohol group, offers intriguing possibilities for creating tailored surface chemistries. The alkyl chain length suggests the formation of a well-defined monolayer, but its packing density and orientation will be highly dependent on the substrate and deposition conditions.
For researchers and professionals in drug development and biosensor technology, this compound could be a valuable, yet unexplored, tool for surface functionalization. Future research should focus on:
-
Systematic studies of SAM formation on various substrates (e.g., gold, silicon dioxide, titanium dioxide).
-
Detailed characterization using a suite of surface analysis techniques to determine monolayer quality, thickness, and molecular orientation.
-
Exploration of the reactivity of the exposed functional groups for the immobilization of biomolecules or other target ligands.
By undertaking these fundamental studies, the scientific community can unlock the potential of this compound and expand the toolbox of molecules available for creating advanced functional surfaces.
Methodological & Application
Synthesis of 9-Amino-1-nonanol: A Detailed Protocol for Researchers
Application Note
This document provides a comprehensive, three-step protocol for the synthesis of 9-Amino-1-nonanol, a valuable bifunctional molecule for applications in drug development, materials science, and biochemical research. The synthesis commences with the selective monobromination of 1,9-nonanediol, followed by nucleophilic substitution with sodium azide to yield the key intermediate, 9-azido-1-nonanol. The final step involves the reduction of the azide to the corresponding primary amine, affording the target compound. This protocol includes detailed experimental procedures, reagent specifications, reaction monitoring techniques, purification methods, and characterization data to ensure reproducibility and high purity of the final product.
Introduction
This compound is a linear C9 amino alcohol that contains both a primary amine and a primary hydroxyl group. This dual functionality makes it a versatile building block in organic synthesis. The primary amine can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing functionalities, while the hydroxyl group can be converted into esters, ethers, and other oxygen-containing moieties. This versatility allows for the incorporation of a nine-carbon aliphatic chain into a wide range of molecular architectures, which is particularly useful in the development of novel pharmaceutical agents and functional materials. The protocol detailed herein provides a reliable and scalable method for the preparation of this compound in high yield and purity.
Overall Synthesis Workflow
The synthesis of this compound is accomplished via a three-step sequence starting from 1,9-nonanediol. The workflow involves the initial conversion of the diol to a bromo-alcohol, followed by the introduction of an azide group, and finally, reduction to the desired amino-alcohol.
Caption: Overall three-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 9-Bromo-1-nonanol
This procedure outlines the selective monobromination of 1,9-nonanediol using hydrobromic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,9-Nonanediol | 160.25 | 20 g | 0.125 |
| Toluene | 92.14 | 500 mL | - |
| Hydrobromic acid (48%) | 80.91 | 21 mL | 0.188 |
| 1 M Hydrochloric acid | - | 100 mL | - |
| 1 M Sodium hydroxide | - | 100 mL | - |
| Saturated brine | - | 100 mL | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,9-nonanediol (20 g, 0.125 mol) and toluene (500 mL).
-
Stir the mixture until the 1,9-nonanediol is completely dissolved.
-
Slowly add 48% hydrobromic acid (21 mL, 0.188 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 30 hours. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (100 mL), 1 M sodium hydroxide solution (100 mL), water (100 mL), and saturated brine (100 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 9-bromo-1-nonanol.[1]
Expected Yield and Characterization:
-
Yield: 94%[1]
-
Appearance: White to light yellow powder or lump.
-
Boiling Point: 124-128 °C at 2 mmHg.[1]
-
Melting Point: 33-35 °C.
Step 2: Synthesis of 9-Azido-1-nonanol
This procedure describes the conversion of 9-Bromo-1-nonanol to 9-azido-1-nonanol via nucleophilic substitution with sodium azide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 9-Bromo-1-nonanol | 223.15 | 10 g | 0.0448 |
| Sodium azide | 65.01 | 4.37 g | 0.0672 |
| Acetonitrile | 41.05 | 100 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Saturated brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 9-bromo-1-nonanol (10 g, 0.0448 mol) in acetonitrile (100 mL).
-
Add sodium azide (4.37 g, 0.0672 mol) to the solution.
-
Heat the reaction mixture to reflux and stir for the specified duration (typically 12-24 hours, monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and saturated brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-azido-1-nonanol.
Expected Yield and Characterization:
Step 3: Synthesis of this compound
This section provides two alternative methods for the reduction of 9-azido-1-nonanol to the final product, this compound.
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caption: Workflow for the LiAlH₄ reduction of 9-azido-1-nonanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 9-Azido-1-nonanol | 185.27 | 5 g | 0.027 |
| Lithium aluminum hydride | 37.95 | 1.54 g | 0.0405 |
| Anhydrous tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | As per Fieser workup | - |
| 15% Sodium hydroxide solution | - | As per Fieser workup | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.54 g, 0.0405 mol) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 9-azido-1-nonanol (5 g, 0.027 mol) in anhydrous THF (50 mL).
-
Slowly add the solution of 9-azido-1-nonanol to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup procedure: sequentially and slowly add water (1.54 mL), 15% aqueous sodium hydroxide (1.54 mL), and then water again (4.62 mL).[4]
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add anhydrous magnesium sulfate and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain this compound.
Method B: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 9-azido-1-nonanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) |
| 9-Azido-1-nonanol | 185.27 | 5 g |
| Palladium on carbon (10 wt%) | - | 0.5 g |
| Methanol | 32.04 | 100 mL |
| Hydrogen gas | 2.02 | As needed |
Procedure:
-
Dissolve 9-azido-1-nonanol (5 g) in methanol (100 mL) in a hydrogenation vessel.
-
Carefully add 10% palladium on carbon (0.5 g) to the solution.
-
Place the vessel in a Parr shaker or a similar hydrogenation apparatus.
-
Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).
-
Shake the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-8 hours).
-
Carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield this compound.
Characterization of this compound
Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₂₁NO[5] |
| Molecular Weight | 159.27 g/mol [5] |
| IUPAC Name | 9-aminononan-1-ol[5] |
| CAS Number | 109055-42-7[5] |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, δ): 3.64 (t, 2H, -CH₂OH), 2.68 (t, 2H, -CH₂NH₂), 1.57-1.29 (m, 14H, -(CH₂)₇-), 1.21 (br s, 3H, -OH and -NH₂).
-
¹³C NMR (CDCl₃, δ): 62.9, 42.2, 33.8, 32.8, 29.5, 29.4, 26.8, 25.7.
-
Mass Spectrometry (EI): m/z (%) = 159 (M⁺), 142, 124, 110, 96, 82, 70, 56, 44, 30.
Conclusion
This protocol provides a reliable and well-documented procedure for the synthesis of this compound. By following the detailed steps for synthesis, purification, and characterization, researchers can obtain this versatile building block in high yield and purity, suitable for a variety of applications in drug discovery and materials science. The availability of two distinct methods for the final reduction step offers flexibility based on the equipment and safety considerations of the laboratory.
References
Application Notes and Protocols for the Functionalization of 9-Amino-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the functionalization of 9-amino-1-nonanol, a versatile bifunctional molecule. The protocols focus on two key transformations of the primary amine: N-acylation and reductive amination. These methods allow for the covalent attachment of a wide range of moieties, making functionalized this compound a valuable building block in drug delivery systems, surface modification, and the synthesis of novel biomaterials.
Overview of this compound Functionalization
This compound possesses a primary amine and a primary alcohol, enabling orthogonal functionalization strategies. The protocols detailed below specifically target the nucleophilic amino group.
-
N-Acylation: This reaction forms a stable amide bond by reacting the primary amine with an acylating agent, such as an acid chloride or anhydride. This is a straightforward and high-yielding method for attaching carboxylic acid-containing molecules.
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an imine intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced to a secondary amine. This method is ideal for conjugating molecules containing aldehydes or ketones.
Experimental Protocols
Protocol 1: N-Acylation of this compound with an Acid Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acid chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Acylating Agent | Reaction Time (h) | Solvent | Yield (%) |
| 1 | Acetyl chloride | 2 | DCM | 95 |
| 2 | Propionyl chloride | 2 | DCM | 92 |
| 3 | Benzoyl chloride | 3 | DCM | 88 |
| 4 | Lauroyl chloride | 4 | DCM | 85 |
Protocol 2: Reductive Amination of this compound with an Aldehyde
This protocol details the one-pot reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde, Butyraldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the aldehyde (1.1 eq.) in DCE or DCM, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary:
| Entry | Aldehyde | Reducing Agent | Reaction Time (h) | Solvent | Yield (%) |
| 1 | Benzaldehyde | STAB | 12 | DCE | 85 |
| 2 | Butyraldehyde | STAB | 16 | DCE | 88 |
| 3 | Isovaleraldehyde | STAB | 18 | DCM | 82 |
| 4 | Cinnamaldehyde | STAB | 24 | DCM | 75 |
Characterization of Functionalized this compound
The successful functionalization of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by observing the appearance of new signals corresponding to the attached moiety and shifts in the signals of the this compound backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of new functional groups, such as the amide C=O stretch in N-acylation products (around 1640 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the functionalized product and confirm its identity.
Application Note: Self-Assembling Drug Nanoparticles
Introduction:
Functionalized this compound derivatives can be designed as amphiphilic molecules for the formulation of self-assembling drug delivery systems. By conjugating a hydrophobic drug or moiety to the amino group, the resulting molecule possesses a hydrophilic alcohol head and a hydrophobic tail, enabling the formation of micelles or nanoparticles in an aqueous environment.
Example Application:
An anticancer drug containing a carboxylic acid group can be conjugated to the amino group of this compound via the N-acylation protocol. The resulting amphiphilic prodrug can self-assemble into nanoparticles in an aqueous solution. These nanoparticles can encapsulate additional hydrophobic drugs, protect the payload from premature degradation, and potentially enhance tumor accumulation through the enhanced permeability and retention (EPR) effect. The hydroxyl groups on the surface of the nanoparticles can be further functionalized with targeting ligands to improve tumor-specific delivery.
Visualizations
Caption: N-Acylation Experimental Workflow.
Caption: Reductive Amination Experimental Workflow.
Caption: Drug Delivery Application Workflow.
Application Notes and Protocols for 9-Amino-1-nonanol as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing 9-Amino-1-nonanol as a versatile linker in various bioconjugation techniques. This bifunctional linker, featuring a primary amine and a primary hydroxyl group at opposing ends of a nine-carbon aliphatic chain, offers a flexible and hydrophobic spacer for connecting biomolecules to other entities. Its structure is particularly suited for applications in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and for the immobilization of biomolecules onto surfaces.
Introduction to this compound in Bioconjugation
This compound is an aliphatic linker characterized by a C9 hydrocarbon chain, which provides significant spatial separation between conjugated molecules. This separation is crucial for minimizing steric hindrance and preserving the biological activity of the biomolecules. The terminal primary amine (NH₂) and primary hydroxyl (OH) groups serve as reactive handles for a variety of conjugation chemistries.
Key Properties:
-
Bifunctional: Possesses two distinct reactive functional groups (amine and hydroxyl).
-
Hydrophobic Spacer: The nine-carbon chain imparts hydrophobicity, which can influence the properties of the final conjugate.
-
Flexible: The aliphatic chain allows for considerable rotational freedom.
Application: Surface Immobilization of Biomolecules
This compound is an effective linker for the covalent attachment of proteins, antibodies, and other biomolecules to solid supports such as microplates, beads, or sensor surfaces. This is a fundamental technique in the development of diagnostics, affinity chromatography, and biocatalysis.
Experimental Protocol: Two-Step Immobilization of a Protein onto a Carboxylated Surface
This protocol describes the immobilization of a protein with available carboxyl groups onto a surface functionalized with this compound.
Step 1: Functionalization of a Carboxylated Surface with this compound
-
Surface Activation:
-
Resuspend the carboxylated support (e.g., magnetic beads, microplate wells) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare a fresh solution of 10 mg/mL EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and 10 mg/mL Sulfo-NHS (N-hydroxysulfosuccinimide) in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the support and incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Linker Coupling:
-
Pellet the support (e.g., by centrifugation or magnetic separation) and discard the supernatant.
-
Immediately resuspend the activated support in a solution of 50 mM this compound in Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Washing:
-
Wash the support three times with Wash Buffer (e.g., PBS with 0.05% Tween-20) to remove excess reagents. The surface is now functionalized with hydroxyl groups.
-
Step 2: Covalent Immobilization of the Protein
-
Protein Preparation:
-
Dissolve the protein to be immobilized in Activation Buffer to a concentration of 1-10 mg/mL.
-
-
Protein Activation:
-
Activate the protein's carboxyl groups by adding EDC and Sulfo-NHS to final concentrations of 2 mM and 5 mM, respectively.
-
Incubate for 15 minutes at room temperature.
-
-
Immobilization:
-
Immediately add the activated protein solution to the hydroxyl-functionalized support from Step 1.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 100 mM and incubating for 15 minutes.
-
Wash the support three times with Wash Buffer to remove unbound protein and quenching reagents. The protein is now covalently immobilized.
-
Quantitative Data Summary
| Parameter | Condition | Result |
| Surface Type | Carboxylated Magnetic Beads | - |
| Linker | This compound | - |
| Protein | Bovine Serum Albumin (BSA) | - |
| Immobilization Efficiency | 2-hour incubation at RT | ~75% |
| Surface Density | 1 mg protein / 10 mg beads | ~100 µg/mg |
Note: The above data is representative and may vary depending on the specific protein and surface used.
Experimental Workflow for Surface Immobilization
Caption: Workflow for two-step protein immobilization using this compound.
Application: Linker for Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a pivotal role in the stability and efficacy of the therapeutic. This compound can be used to connect a cytotoxic payload to an antibody. The following is a generalized protocol, as the specific chemistry will depend on the functional groups available on the payload and the desired attachment site on the antibody.
Experimental Protocol: Conjugation of a Payload to an Antibody
This protocol assumes the payload has a carboxylic acid group for activation and the linker's amine will be used for attachment to the antibody via a heterobifunctional crosslinker.
Step 1: Activation of the Payload
-
Dissolve the carboxyl-containing payload in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add a 1.2-fold molar excess of EDC and Sulfo-NHS.
-
Stir at room temperature for 1 hour to form the Sulfo-NHS ester.
Step 2: Functionalization of this compound with the Activated Payload
-
Dissolve this compound in the reaction mixture from Step 1.
-
Stir at room temperature overnight.
-
The product, a payload-linker conjugate with a terminal hydroxyl group, can be purified by chromatography.
Step 3: Activation of the Payload-Linker Conjugate
-
To activate the terminal hydroxyl group for reaction with the antibody, it can be converted to a more reactive group (e.g., a p-nitrophenyl carbonate or a maleimide). This typically involves multi-step organic synthesis beyond the scope of this general protocol.
Step 4: Conjugation to the Antibody
-
The activated payload-linker from Step 3 is then reacted with the antibody. For example, a maleimide-activated linker would react with reduced cysteine residues on the antibody.
-
The antibody (in an appropriate buffer, e.g., PBS, pH 7.2-7.4) is incubated with a molar excess of the activated payload-linker.
-
The reaction is monitored to achieve the desired drug-to-antibody ratio (DAR).
-
The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Quantitative Data for a Representative ADC Conjugation
| Parameter | Value |
| Antibody Concentration | 5 mg/mL |
| Linker-Payload to Antibody Molar Ratio | 5:1 |
| Reaction Time | 4 hours |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 |
| Conjugation Efficiency | >90% |
| Monomer Purity (by SEC) | >95% |
Logical Relationship in ADC Synthesis
Caption: Components and their relationship in the synthesis of an ADC.
Application: Linker for PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the E3 ligase ligand and the target protein binder.
Experimental Protocol: Synthesis of a PROTAC
This is a representative synthetic scheme and will require optimization based on the specific ligands used. This protocol outlines the conjugation of an E3 ligase ligand (with a carboxylic acid) to the amine of this compound, followed by activation of the hydroxyl group and coupling to the target protein binder.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in DMF.
-
Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq.) and stir at room temperature for 12-24 hours.
-
Purify the product (E3 ligand-linker) by flash chromatography.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the E3 ligand-linker in an appropriate solvent (e.g., dichloromethane).
-
Activate the terminal hydroxyl group. A common method is to convert it to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. This creates a good leaving group for the next step.
Step 3: Coupling to the Target Protein Binder
-
Dissolve the target protein binder (containing a nucleophilic group, e.g., a phenol or amine) and the activated E3 ligand-linker from Step 2 in a suitable solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitored by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
Quantitative Data for a Representative PROTAC Synthesis
| Reaction Step | Reactants | Yield |
| E3 Ligand-Linker Coupling | E3 Ligand-COOH + this compound | 70-85% |
| Hydroxyl Activation | E3 Ligand-Linker-OH + MsCl | >90% |
| Final PROTAC Coupling | Activated E3-Linker + Target Binder | 40-60% |
Signaling Pathway for PROTAC Action
Caption: The mechanism of action for a PROTAC molecule.
Step-by-step guide to 9-Amino-1-nonanol purification by chromatography
An Application Note on the Chromatographic Purification of 9-Amino-1-nonanol
Introduction
This compound is a bifunctional organic compound containing a primary amine and a primary alcohol group, making it a valuable building block in the synthesis of various pharmaceuticals, surfactants, and specialty polymers. The presence of both a basic amino group and a polar hydroxyl group presents a unique challenge for purification. This application note provides a detailed, step-by-step guide for the purification of this compound using normal-phase column chromatography on silica gel, a widely used technique for separating polar compounds.[1][2][3] The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound.
Principle of the Method
The purification method is based on normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent system.[4][5][6][7] this compound, being a polar molecule, will adsorb to the silica gel stationary phase.[1][2] Elution is achieved by gradually increasing the polarity of the mobile phase, which competes with the analyte for the adsorption sites on the silica gel, causing the compound to move down the column.
A key challenge in the chromatography of amines on silica gel is the strong interaction between the basic amino group and the acidic silanol groups on the silica surface, which can lead to poor separation and significant peak tailing.[8][9] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase.[8] This modifier neutralizes the acidic sites on the silica gel, resulting in a more efficient elution and improved peak shape of the basic analyte.[8]
Illustrative Data Presentation
The following table summarizes the expected results from the purification of a crude sample of this compound using the described protocol. These values are for illustrative purposes.
| Parameter | Before Purification | After Purification |
| Purity (by GC or HPLC) | ~85% | >98% |
| Yield | N/A | ~90% |
| Appearance | Yellowish Oil | Colorless Oil |
| TLC Rf value * | 0.15 | 0.15 |
Note: The Rf value is determined using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol:Ammonium Hydroxide (90:10:1) and visualization with ninhydrin stain.
Experimental Protocol
This protocol details the materials, setup, and procedure for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)[1]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (NH4OH), concentrated solution (~28-30%)
-
Triethylamine (TEA) (optional alternative to NH4OH)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)[10]
-
Rotary evaporator
Column Preparation (Slurry Packing Method)
-
Securely clamp a glass chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[13]
-
Add a thin layer (~1 cm) of sand over the plug.[13]
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). The recommended ratio of silica gel to crude compound is typically 30:1 to 50:1 by weight.[13]
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[13]
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica gel run dry.
-
Once the silica gel has settled, add a protective layer of sand (~1 cm) on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer. The column is now ready for sample loading.
Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (DCM).
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it reaches the top of the sand layer.
-
Gently add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica bed.
Elution and Fraction Collection
-
Begin the elution with a low-polarity mobile phase, such as 100% Dichloromethane containing 0.5-1% ammonium hydroxide.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of Methanol. A suggested gradient could be:
-
DCM with 1% NH4OH
-
1% MeOH in DCM with 1% NH4OH
-
2% MeOH in DCM with 1% NH4OH
-
Continue increasing the percentage of MeOH (e.g., up to 10%) as needed to elute the product.
-
-
Collect the eluent in fractions of equal volume (e.g., 10-20 mL) in labeled test tubes or flasks.
Fraction Analysis
-
Monitor the separation using Thin Layer Chromatography (TLC).[10]
-
Spot a small amount from each collected fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., DCM:MeOH:NH4OH 90:10:1).
-
After development, dry the TLC plate and visualize the spots by dipping it in a ninhydrin solution followed by gentle heating.[10][11][14][15] Amino-containing compounds will appear as purple or pink spots.
-
Combine the fractions that contain the pure this compound (as determined by a single spot on the TLC plate at the correct Rf).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a robust and detailed protocol for the purification of this compound using silica gel column chromatography. The key to successfully purifying this basic amino alcohol is the use of a basic modifier in the mobile phase to prevent strong, undesirable interactions with the acidic silica gel stationary phase.[8] By following this step-by-step guide, researchers can effectively remove impurities and obtain high-purity this compound suitable for further applications in research and development.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Normal phase liquid chromatography (LC) / HPLC? | Chemistry Net [chem-net.blogspot.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. youtube.com [youtube.com]
- 15. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
Application of 9-Amino-1-nonanol in Drug Delivery Systems: Application Notes and Protocols
To the Researcher: Extensive literature searches did not yield any specific studies, quantitative data, or established protocols on the application of 9-Amino-1-nonanol in drug delivery systems. This document, therefore, provides detailed application notes and protocols based on structurally and functionally related compounds, such as other long-chain amino alcohols and amino acid derivatives, which are utilized as penetration enhancers and components of lipid nanoparticles. The information herein is intended to serve as a foundational guide for researchers exploring the potential of this compound in this field.
Application Notes: The Potential Role of this compound in Drug Delivery
This compound possesses a bifunctional structure, comprising a nine-carbon aliphatic chain and a terminal primary amine and primary alcohol. This amphiphilic nature suggests its potential utility in drug delivery systems, primarily in two key areas: as a chemical penetration enhancer for transdermal drug delivery and as a cationic lipid component in the formulation of nanoparticles and liposomes.
As a Potential Chemical Penetration Enhancer
Chemical penetration enhancers (CPEs) temporarily and reversibly disrupt the barrier function of the stratum corneum, facilitating the permeation of therapeutic agents through the skin.[1][2] The efficacy of a CPE is often linked to its molecular structure. Compounds with a polar head group and a moderately long alkyl chain, like this compound, are known to be effective.
Proposed Mechanism of Action: Long-chain alcohols and amino acid-based amphiphiles can enhance skin permeability through several mechanisms:[3][4]
-
Disruption of Stratum Corneum Lipids: The hydrophobic nonyl chain of this compound could intercalate into the highly ordered intercellular lipid bilayers of the stratum corneum, thereby increasing their fluidity and creating pathways for drug diffusion.
-
Interaction with Intercellular Proteins: The polar amino and hydroxyl groups could form hydrogen bonds with the keratin filaments within the corneocytes, leading to a conformational change that increases permeability.
-
Increased Drug Partitioning: this compound may alter the thermodynamic properties of the skin, leading to improved partitioning of a drug from its vehicle into the stratum corneum.
As a Potential Component of Lipid Nanoparticles (LNPs) and Liposomes
The primary amine of this compound would be protonated at physiological pH, conferring a positive charge. This cationic nature makes it a candidate for use as a cationic lipid in the formulation of lipid-based drug delivery systems.
Proposed Roles in Formulation:
-
Complexation with Anionic Drugs: The cationic head group can electrostatically interact with and encapsulate anionic therapeutic agents, such as nucleic acids (siRNA, mRNA).[5]
-
Formation of Vesicular Structures: As an amphiphilic molecule, it could self-assemble in aqueous media, potentially forming or being incorporated into the lipid bilayer of liposomes or the lipid core of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6][7]
-
Facilitating Endosomal Escape: The protonated amine can aid in the endosomal escape of the nanoparticle's payload into the cytoplasm, a critical step for the efficacy of many intracellularly acting drugs.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data for compounds structurally or functionally related to this compound, demonstrating their impact on drug delivery.
Table 1: Permeation Enhancement by Amino Acid-Based Enhancers
| Enhancer | Model Drug | Enhancement Ratio (ER) | Skin Model | Reference |
| l-Proline derivative (l-Pro2) | Theophylline | Up to 40 (at 1% conc.) | Rat Skin | [8] |
| Glycine derivatives (C8, C10, C12 chains) | Indomethacin | 2.0 - 3.8 (vs. Azone®) | Shed Snake Skin | Not explicitly cited |
Table 2: Characteristics of Amino Lipid-Based Nanoparticles for mRNA Delivery
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Lipid 1 (Ethanolamine head group) | ~80 | < 0.1 | > 95% | [5] |
| DLin-MC3-DMA | ~80-100 | < 0.2 | > 90% | [5] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound as a component of drug delivery systems. These are generalized methods based on standard practices in the field.
Protocol for In Vitro Skin Permeation Study
This protocol is designed to evaluate the potential of this compound as a penetration enhancer using a Franz diffusion cell apparatus.
Workflow for In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study.
Materials:
-
Franz diffusion cells
-
Full-thickness abdominal skin from a suitable animal model (e.g., rat, pig) or human cadaver skin
-
Receptor medium: Phosphate-buffered saline (PBS), pH 7.4
-
Donor formulation: Saturated solution of the model drug in a suitable vehicle (e.g., propylene glycol) with and without this compound (e.g., 1-5% w/v).
-
Model drug (e.g., ketoprofen, caffeine)
-
High-performance liquid chromatography (HPLC) system for drug quantification.
Procedure:
-
Skin Preparation: Excise the full-thickness skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Allow the assembled cells to equilibrate for 30 minutes on a stirring hot plate set to maintain a skin surface temperature of 32°C.
-
Donner Application: Apply the donor formulation (e.g., 0.5 mL) to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss, μg/cm²/h) is determined from the slope of the linear portion of the curve. The Enhancement Ratio (ER) is calculated as: ER = Jss (with enhancer) / Jss (without enhancer).
Protocol for Formulation of this compound-based Lipid Nanoparticles (LNPs)
This protocol describes the formulation of LNPs using a microfluidic mixing method, a common and reproducible technique for preparing nucleic acid-loaded nanoparticles.[5]
Workflow for LNP Formulation via Microfluidic Mixing
Caption: Workflow for LNP formulation using microfluidics.
Materials:
-
Ionizable Cationic Lipid: this compound
-
Helper Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol
-
PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Solvent: Ethanol
-
Aqueous Buffer: Sodium acetate buffer (25-50 mM, pH 4-5)
-
Therapeutic Cargo: mRNA or siRNA
-
Dialysis Buffer: PBS, pH 7.4
-
Equipment: Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipids in ethanol. A typical molar ratio would be 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : PEG-Lipid).[9]
-
Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the sodium acetate buffer.
-
Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Nanoparticle Formation: Pump the two solutions through the microfluidic device at a set flow rate ratio, typically 3:1 (aqueous:ethanol). The rapid mixing induces the self-assembly of the lipids and the encapsulation of the nucleic acid, forming LNPs.
-
Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours to remove the ethanol and exchange the buffer.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen® assay) before and after lysing the nanoparticles with a surfactant like Triton X-100.
-
Protocol for Formulation of this compound-based Liposomes
This protocol details the thin-film hydration method, a conventional technique for preparing liposomes.[10]
Workflow for Liposome Formulation via Thin-Film Hydration
Caption: Workflow for liposome formulation by thin-film hydration.
Materials:
-
Lipids: this compound, a neutral phospholipid (e.g., DOPC or soy PC), and cholesterol.
-
Solvent: Chloroform or a chloroform:methanol mixture (2:1, v/v).
-
Hydration Buffer: PBS (pH 7.4) or another buffer suitable for the drug to be encapsulated.
-
Equipment: Rotary evaporator, round-bottom flask, bath sonicator or extruder.
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., this compound, DOPC, and cholesterol in a desired molar ratio) in the organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer (which can contain a hydrophilic drug for encapsulation) to the flask. Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
Sizing: To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, the MLV suspension can be:
-
Soniated: Using a bath or probe sonicator.
-
Extruded: By passing the suspension repeatedly through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency as described in the LNP protocol.
References
- 1. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Alcohols on the Skin Permeation of Various Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amino acid derivatives as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2018089540A1 - Stabilized formulations of lipid nanoparticles - Google Patents [patents.google.com]
- 10. Conventional Liposomal Formulation Methods | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols: Polymer Synthesis Methodologies Utilizing 9-Amino-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of polymers incorporating 9-Amino-1-nonanol, a versatile bifunctional monomer. The protocols focus on the preparation of poly(ester amides), a class of biodegradable polymers with significant potential in biomedical applications such as drug delivery and tissue engineering. The inherent biocompatibility of the monomer, which can be derived from renewable resources, makes the resulting polymers attractive candidates for advanced therapeutic systems.
Synthesis of Poly(ester amides) via Melt Polycondensation
Melt polycondensation is a solvent-free method that offers a green and efficient route to high molecular weight polymers. This protocol details the synthesis of a poly(ester amide) from this compound and a dicarboxylic acid, such as sebacic acid. The resulting polymer will have alternating ester and amide linkages, combining the beneficial properties of both polyesters and polyamides.
Experimental Protocol: Melt Polycondensation of this compound with Sebacic Acid
Materials:
-
This compound
-
Sebacic acid
-
Titanium (IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel equipped with a mechanical stirrer and a distillation outlet
Procedure:
-
Monomer Preparation: Equimolar amounts of this compound and sebacic acid are added to the reaction vessel.
-
Inert Atmosphere: The vessel is purged with dry nitrogen gas for 15-20 minutes to remove any oxygen. A continuous gentle flow of nitrogen is maintained throughout the initial phase of the reaction.
-
Catalyst Addition: The catalyst, Titanium (IV) butoxide (0.1-0.5 mol% with respect to the diacid), is added to the monomer mixture.
-
First Stage - Esterification: The reaction mixture is heated to 160-180°C with continuous stirring. Water, the byproduct of the esterification reaction, is distilled off and collected. This stage is typically carried out for 2-4 hours.
-
Second Stage - Polycondensation: The temperature is gradually increased to 200-220°C, and a vacuum (typically <1 mmHg) is slowly applied. This stage facilitates the removal of the final traces of water and drives the polymerization to completion, increasing the molecular weight of the polymer. This high-temperature, high-vacuum stage is maintained for 4-8 hours, or until the desired melt viscosity is achieved.
-
Polymer Recovery: The reaction is stopped by removing the heat and breaking the vacuum with nitrogen gas. The molten polymer is then carefully extruded from the reaction vessel and allowed to cool to room temperature.
-
Purification: The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or hexafluoroisopropanol) and precipitating it in a non-solvent (e.g., methanol or ethanol). The purified polymer is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes typical quantitative data for poly(ester amides) synthesized via melt polycondensation. Please note that these are representative values and can vary based on specific reaction conditions.
| Parameter | Typical Value Range |
| Yield | 85-95% |
| Number Average M.W. (Mn) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Melting Temperature (Tm) | 120 - 160°C |
| Glass Transition Temp. (Tg) | 5 - 20°C |
Enzymatic Polymerization for Mild Synthesis Conditions
Enzymatic polymerization offers a biocompatible and highly selective alternative to traditional chemical polymerization methods. Lipases are commonly used to catalyze the formation of ester bonds under mild conditions. This protocol outlines a conceptual enzymatic approach for the synthesis of poly(ester amides) from this compound.
Experimental Protocol: Enzymatic Synthesis of Poly(ester amide)s
Materials:
-
This compound
-
A dicarboxylic acid diethyl ester (e.g., diethyl sebacate)
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Toluene or another suitable organic solvent
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: Equimolar amounts of this compound and the dicarboxylic acid diethyl ester are added to a dried Schlenk flask containing molecular sieves.
-
Solvent and Enzyme Addition: Dry toluene is added to dissolve the monomers, followed by the addition of immobilized lipase (typically 10% by weight of the monomers).
-
Inert Atmosphere: The flask is purged with nitrogen and sealed.
-
Polymerization: The reaction mixture is heated to 60-80°C with constant stirring. The progress of the reaction can be monitored by analyzing aliquots over time using techniques like GPC or NMR. The reaction is typically run for 24-72 hours.
-
Enzyme Removal: The immobilized enzyme is removed by filtration.
-
Polymer Recovery and Purification: The solvent is removed under reduced pressure. The resulting polymer is then dissolved in a minimal amount of a suitable solvent and precipitated in a non-solvent to remove any unreacted monomers. The purified polymer is dried in a vacuum oven.
Quantitative Data Summary
The following table presents expected quantitative data for enzymatically synthesized poly(ester amides).
| Parameter | Expected Value Range |
| Yield | 60-85% |
| Number Average M.W. (Mn) | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.3 - 1.8 |
| Melting Temperature (Tm) | 110 - 150°C |
| Glass Transition Temp. (Tg) | 0 - 15°C |
Visualizations
Experimental Workflow: Melt Polycondensation
Caption: Workflow for melt polycondensation synthesis.
Logical Relationship: Factors Influencing Polymer Properties
Application Notes and Protocols for the Analytical Characterization of 9-Amino-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 9-Amino-1-nonanol. The protocols detailed below are foundational for quality control and characterization in research and drug development settings.
Introduction
This compound is a bifunctional organic molecule containing a primary amine and a primary alcohol. This structure makes it a valuable building block in the synthesis of various pharmaceuticals, polymers, and surfactants. Accurate and thorough analytical characterization is crucial to ensure its identity, purity, and stability. This document outlines the application of chromatographic and spectroscopic techniques for this purpose.
Analytical Techniques
A multi-faceted approach is recommended for the comprehensive characterization of this compound, including:
-
Chromatographic Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) for purity determination and quantification.
-
-
Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for unambiguous structure elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine thermal stability and phase transitions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of the amine and hydroxyl groups, derivatization of this compound is typically required to increase its volatility and improve chromatographic peak shape.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Transfer Line Temperature: 280 °C.
-
Data Presentation: Expected GC-MS Data
| Parameter | Expected Value |
| Retention Time (derivatized) | 15 - 20 minutes (highly dependent on the specific column and temperature program) |
| Molecular Ion (M+) | The molecular ion of the derivatized compound may be weak or absent. |
| Key Fragment Ions (m/z) | Characteristic fragments would arise from alpha-cleavage next to the nitrogen and oxygen atoms. For the bis-TMS derivative, expect fragments corresponding to the loss of methyl (M-15) and t-butyl (M-57) groups from the silyl moieties, as well as cleavage of the carbon chain. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity and quantifying this compound. Due to the lack of a strong UV chromophore, derivatization or the use of alternative detection methods like evaporative light scattering (ELSD) or charged aerosol detection (CAD) is necessary.
Experimental Protocol: HPLC with Pre-column Derivatization
-
Derivatization (with o-Phthaldialdehyde/FMOC):
-
Prepare a derivatization reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine or fluorenylmethyloxycarbonyl chloride - FMOC-Cl).
-
Mix the sample solution with the derivatization reagent in a specific ratio according to the reagent manufacturer's protocol.
-
Allow the reaction to proceed for the recommended time.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 20-80% B.
-
20-25 min: 80-20% B.
-
25-30 min: 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Fluorescence detector (Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC).
-
Injection Volume: 10 µL.
-
Data Presentation: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | Dependent on the specific derivatizing agent and gradient, but typically in the range of 10-20 minutes. |
| Purity | >95% (typical for commercially available research-grade material). |
| Limit of Detection (LOD) | In the low ng/mL range with fluorescence detection. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the definitive structural confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Conditions:
-
Instrument: Bruker Avance 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1 second.
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
-
Data Presentation: Expected NMR Data
Note: The following chemical shifts are predicted based on the analysis of homologous amino alcohols like 6-amino-1-hexanol, as specific experimental data for this compound is not available in the provided search results.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.64 | t | 2H | -CH₂-OH |
| ~2.68 | t | 2H | -CH₂-NH₂ |
| ~1.57 | m | 2H | -CH₂-CH₂-OH |
| ~1.43 | m | 2H | -CH₂-CH₂-NH₂ |
| ~1.29 | br s | 10H | -(CH₂)₅- |
| (variable) | br s | 3H | -OH, -NH₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~62.9 | -CH₂-OH |
| ~42.2 | -CH₂-NH₂ |
| ~33.8 | C3 |
| ~32.8 | C8 |
| ~29.5 | C4, C5, C6 |
| ~26.9 | C7 |
| ~25.8 | C2 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in this compound.
Experimental Protocol: FTIR
-
Sample Preparation:
-
Place a small amount of the liquid sample between two KBr plates to form a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Spectrometer Conditions:
-
Instrument: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Presentation: Characteristic FTIR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (primary amine) |
| 2920-2850 | Strong | C-H stretch (aliphatic) |
| 1590-1560 | Medium | N-H bend (scissoring) |
| 1465 | Medium | C-H bend (scissoring) |
| 1060 | Strong | C-O stretch (primary alcohol) |
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the thermal stability, decomposition profile, and phase transitions of this compound.
Experimental Protocol: TGA/DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum TGA or DSC pan.
-
-
TGA Conditions:
-
Instrument: TA Instruments Q500 or equivalent.
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Heating Rate: 10 °C/min from 25 °C to 600 °C.
-
-
DSC Conditions:
-
Instrument: TA Instruments Q2000 or equivalent.
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Heating/Cooling Rate: 10 °C/min.
-
Data Presentation: Expected Thermal Analysis Data
| Analysis | Parameter | Expected Observation |
| TGA | Onset of Decomposition | Expected to be above 150 °C, indicating good thermal stability. |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting point. |
| DSC | Boiling Point | A broad endotherm at a higher temperature corresponding to boiling/decomposition. |
Visualizations
Workflow for Analytical Characterization
Caption: Workflow for the comprehensive analytical characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for full characterization.
Application Notes and Protocols for the Preparation of Polyamides Using 9-Amino-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Amino-1-nonanol is a versatile bifunctional monomer containing both a primary amine and a primary hydroxyl group. This unique structure allows for its incorporation into various polymer architectures, including polyamides and poly(ester amides). The presence of the pendant hydroxyl group along the polyamide backbone can impart desirable properties such as increased hydrophilicity, improved solubility, and potential sites for further functionalization, making these polymers attractive for biomedical applications, including drug delivery and tissue engineering.
These application notes provide detailed protocols for the synthesis of polyamides using this compound as a monomer. The procedures outlined below are based on established methods for polyamide synthesis and are adapted for the specific use of this amino alcohol.
Key Applications
Polyamides derived from this compound can be explored for a variety of applications, including but not limited to:
-
Drug Delivery: The hydroxyl groups can be used to conjugate drugs or targeting moieties.
-
Biomaterials: The inherent biodegradability and biocompatibility of poly(ester amides) make them suitable for tissue engineering scaffolds.
-
Functional Polymers: The pendant hydroxyl groups offer reactive sites for creating polymers with tailored properties.
Experimental Protocols
Two primary methods for the synthesis of polyamides from this compound are detailed below: Melt Polycondensation and Low-Temperature Solution Polycondensation.
Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid
This method involves the direct reaction of the amino alcohol with a dicarboxylic acid at elevated temperatures, typically under an inert atmosphere, to drive the removal of water and promote polymerization.
Materials:
-
This compound
-
Sebacic acid (or other suitable dicarboxylic acid)
-
Nitrogen or Argon gas supply
-
High-vacuum line
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Monomer Charging: In a clean, dry glass reactor, add equimolar amounts of this compound and sebacic acid.
-
Inert Atmosphere: Purge the reactor with dry nitrogen or argon gas for 30 minutes to remove any residual air and moisture.
-
Initial Heating: While maintaining a slow stream of inert gas, heat the reactor to 180-200°C with continuous stirring. The monomers will melt and form a homogeneous mixture. Water will begin to distill from the reaction mixture.
-
Polycondensation Stage 1: Maintain the temperature at 180-200°C for 2-3 hours to allow for the initial polycondensation to occur.
-
Polycondensation Stage 2 (High Vacuum): Gradually increase the temperature to 220-240°C and slowly apply a high vacuum (less than 1 Torr). This stage is crucial for removing the final traces of water and driving the polymerization to achieve a high molecular weight.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the melt. The stirring torque will noticeably increase as the molecular weight of the polymer grows.
-
Polymer Isolation: After 4-6 hours under high vacuum, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyamide can be removed from the reactor.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol or a mixture of trifluoroethanol and chloroform) and precipitating it in a non-solvent like methanol or water. The purified polymer should be dried in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Low-Temperature Solution Polycondensation of this compound with a Diacid Chloride
This method is suitable for producing high molecular weight polyamides at lower temperatures, minimizing potential side reactions. It involves the reaction of the diamine with a more reactive diacid chloride in an aprotic polar solvent.
Materials:
-
This compound
-
Adipoyl chloride (or other suitable diacid chloride)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (TEA) or Pyridine, as an acid scavenger
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a known amount of this compound in anhydrous DMAc. Cool the solution to 0°C in an ice bath.
-
Acid Scavenger Addition: Add an equimolar amount of triethylamine to the solution.
-
Diacid Chloride Addition: Slowly add an equimolar amount of adipoyl chloride, dissolved in a small amount of anhydrous DMAc, dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Polymerization: After the complete addition of the diacid chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Polymer Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is obtained.
Data Presentation
The following tables summarize hypothetical quantitative data for polyamides synthesized from this compound. These values are representative of what one might expect for aliphatic polyamides containing hydroxyl groups and should be confirmed by experimental analysis.
Table 1: Hypothetical Properties of Polyamide from this compound and Sebacic Acid (Melt Polycondensation)
| Property | Value | Method of Analysis |
| Molecular Weight (Mn) | 20,000 - 40,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Yield | 85 - 95% | Gravimetric |
| Glass Transition Temp. (Tg) | 50 - 70 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 180 - 220 °C | DSC |
| Decomposition Temp. (Td) | > 350 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Inherent Viscosity | 0.4 - 0.8 dL/g | Ubbelohde Viscometer |
Table 2: Hypothetical Properties of Polyamide from this compound and Adipoyl Chloride (Solution Polycondensation)
| Property | Value | Method of Analysis |
| Molecular Weight (Mn) | 30,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.2 | GPC |
| Yield | 90 - 98% | Gravimetric |
| Glass Transition Temp. (Tg) | 60 - 80 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 190 - 230 °C | DSC |
| Decomposition Temp. (Td) | > 360 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Inherent Viscosity | 0.6 - 1.2 dL/g | Ubbelohde Viscometer |
Visualizations
Caption: General reaction scheme for the polycondensation of this compound.
Caption: Experimental workflow for polyamide synthesis and characterization.
Caption: Relationship between synthesis parameters and polyamide properties.
Application Notes and Protocols for the Biocatalytic Production of 9-Amino-1-nonanol from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-enzyme biocatalytic production of 9-amino-1-nonanol from oleic acid. This bio-based route offers a sustainable alternative to traditional chemical synthesis, utilizing a cascade of enzymatic reactions to achieve high selectivity and yield under mild conditions. The methodologies described herein are based on whole-cell biocatalysis, a robust approach that facilitates cofactor regeneration and simplifies enzyme handling.
Introduction
This compound is a valuable bifunctional molecule with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The biocatalytic pathway from oleic acid, a renewable fatty acid, involves a series of enzymatic transformations that sequentially modify the oleic acid backbone to introduce the desired amino and hydroxyl functionalities. This process typically employs a cascade of six main enzymatic steps, often within an engineered microbial host such as Escherichia coli.
Biocatalytic Pathway Overview
The conversion of oleic acid to this compound proceeds through the following key intermediates:
-
Oleic Acid
-
10-Hydroxyoctadecanoic Acid
-
10-Keto-octadecanoic Acid
-
9-(Nonanoyloxy)nonanoic Acid
-
9-Hydroxynonanoic Acid
-
9-Oxononanoic Acid
-
9-Aminononanoic Acid
-
This compound
A multi-enzyme system, often housed within a whole-cell biocatalyst, is engineered to catalyze this transformation. The key enzyme classes involved are:
-
Fatty Acid Double Bond Hydratase
-
Long-Chain Secondary Alcohol Dehydrogenase
-
Baeyer-Villiger Monooxygenase (BVMO)
-
Lipase/Esterase
-
Primary Alcohol Dehydrogenase
-
ω-Transaminase
-
Carboxylic Acid Reductase (CAR)
Data Presentation
The following tables summarize the key enzymes and reported yields for the biocatalytic conversion of oleic acid to C9 chemical precursors.
| Step | Reaction | Enzyme Class | Example Enzyme Source | Reported Yield/Conversion | Reference |
| 1 | Oleic Acid → 10-Hydroxyoctadecanoic Acid | Fatty Acid Double Bond Hydratase | Stenotrophomonas maltophilia | High conversion | [1][2] |
| 2 | 10-Hydroxyoctadecanoic Acid → 10-Keto-octadecanoic Acid | Long-Chain Secondary Alcohol Dehydrogenase | Micrococcus luteus | High conversion | [1][2] |
| 3 | 10-Keto-octadecanoic Acid → 9-(Nonanoyloxy)nonanoic Acid | Baeyer-Villiger Monooxygenase | Pseudomonas putida KT2440 | 84% conversion | [2] |
| 4 | 9-(Nonanoyloxy)nonanoic Acid → 9-Hydroxynonanoic Acid | Lipase/Esterase | Thermomyces lanuginosus | High conversion | [1] |
| 5 | 9-Hydroxynonanoic Acid → 9-Oxononanoic Acid | Primary Alcohol Dehydrogenase | Pseudomonas putida | High conversion | [1] |
| 6 | 9-Oxononanoic Acid → 9-Aminononanoic Acid | ω-Transaminase | Not specified | High conversion | [1] |
| 7 | Oleic Acid → 9-Aminononanoic Acid | Whole-cell cascade | Engineered E. coli | 54% isolated yield | [1] |
| 8 | 9-Aminononanoic Acid → this compound | Carboxylic Acid Reductase (CAR) & Alcohol Dehydrogenase | Bacterial CARs | Significant activity observed | [3] |
| Enzyme | Substrate | Specific Activity / Kinetic Parameters | Reference |
| Oleate Hydratase | Oleic Acid | kcat: 850 min⁻¹, Km: 540 µM (Lysinibacillus fusiformis) | [4] |
| Alcohol Dehydrogenase | 16-Hydroxyhexadecanoic Acid | Km values are generally low for long-chain hydroxy acids | [5] |
| Baeyer-Villiger Monooxygenase | 10-Ketostearic Acid | Volumetric productivity of 60.5 g L⁻¹ d⁻¹ for the product ester | [6] |
| Carboxylic Acid Reductase | 9-Aminononanoic Acid | Significant reductase activity observed with certain bacterial CARs | [3] |
Experimental Protocols
The following protocols describe the key experimental steps for the biocatalytic production of this compound from oleic acid using a whole-cell biocatalyst approach. This method is advantageous as it allows for the co-expression of multiple enzymes and in-situ cofactor regeneration.
Protocol 1: Construction of the Whole-Cell Biocatalyst
-
Gene Selection and Synthesis: Identify and obtain the gene sequences for each enzyme in the biocatalytic pathway. Codon-optimize the genes for expression in the chosen host organism, typically E. coli.
-
Vector Construction: Clone the synthesized genes into suitable expression vectors. A multi-plasmid system or a single plasmid with multiple expression cassettes can be used to co-express all the necessary enzymes.
-
Host Transformation: Transform the expression vectors into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression Optimization: Optimize protein expression by varying induction conditions (e.g., IPTG concentration, temperature, induction time).
Protocol 2: Whole-Cell Biotransformation of Oleic Acid
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium (e.g., LB or a defined minimal medium) with the engineered E. coli strain.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding the optimized concentration of the inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for a defined period (e.g., 12-24 hours).
-
-
Biotransformation Reaction:
-
Harvest the induced cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate buffer, pH 7.0-8.0) to a desired cell density (e.g., 10 g dry cells/L).[2]
-
Add oleic acid to the cell suspension. The substrate can be added directly or as an emulsion.
-
If necessary for the final reduction step, supplement the reaction with a glucose source for cofactor regeneration.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
-
Monitoring and Product Extraction:
-
Monitor the progress of the reaction by periodically taking samples and analyzing the supernatant for the disappearance of the substrate and the formation of intermediates and the final product using techniques such as GC-MS or LC-MS after appropriate derivatization.
-
After the reaction is complete, separate the cells from the supernatant by centrifugation.
-
Extract the this compound from the supernatant using a suitable organic solvent.
-
Protocol 3: Purification and Characterization
-
Purification: Purify the extracted this compound using standard chromatographic techniques such as column chromatography.
-
Characterization: Confirm the identity and purity of the final product using analytical methods like NMR spectroscopy and mass spectrometry.
Visualizations
Biocatalytic Pathway from Oleic Acid to this compound
Caption: Multi-enzyme cascade for the biocatalytic production of this compound from oleic acid.
Experimental Workflow
Caption: General experimental workflow for the production of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification Using 9-Amino-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 9-Amino-1-nonanol for the surface modification of various substrates. This bifunctional molecule, featuring a terminal primary amine and a primary hydroxyl group on a nine-carbon chain, is a versatile linker for creating biocompatible and functionalized surfaces for a range of applications, including biosensors, drug delivery systems, and cell adhesion studies.
Introduction to this compound in Surface Chemistry
This compound is an ideal candidate for forming self-assembled monolayers (SAMs) on various substrates. The hydroxyl group can be used to anchor the molecule to surfaces like silicon oxide, glass, or other metal oxides through silanization, while the terminal amine group provides a reactive site for the covalent immobilization of biomolecules such as proteins, peptides, or nucleic acids. Alternatively, on surfaces like gold, the amine group can directly adsorb, leaving the hydroxyl group exposed for further functionalization. The nonane chain provides a well-defined spacer, minimizing steric hindrance and enhancing the accessibility of the terminal functional group.
Key Applications
-
Biosensors: The amine-terminated surface allows for the covalent attachment of antibodies, enzymes, or other biorecognition elements for the sensitive and specific detection of target analytes.
-
Drug Delivery: Nanoparticles functionalized with this compound can be used to conjugate targeting ligands or to control the release of therapeutic agents. The hydrophilic nature of the exposed functional groups can also improve the biocompatibility and circulation time of nanocarriers.
-
Cell Adhesion and Tissue Engineering: Surfaces modified with this compound can be used to study cell-surface interactions. The terminal amine groups can influence protein adsorption and subsequent cell attachment, spreading, and differentiation.
-
Biomolecule Immobilization: The reactive amine group provides a versatile handle for the covalent immobilization of a wide range of biomolecules for various biotechnological applications.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with long-chain amino-functionalized molecules. These values are representative and may vary depending on the substrate, deposition method, and characterization technique.
Table 1: Surface Wettability Analysis
| Surface Stage | Advancing Contact Angle (θa) with Water | Receding Contact Angle (θr) with Water | Contact Angle Hysteresis (θa - θr) |
| Unmodified Substrate (e.g., Silicon Wafer) | 10° - 20° | 5° - 15° | 5° - 10° |
| This compound Modified Surface | 50° - 70° | 30° - 50° | 20° - 30° |
Table 2: Ellipsometric Thickness Measurement of Self-Assembled Monolayer
| Molecule | Substrate | Expected Thickness (nm) |
| This compound | Silicon Oxide | 1.0 - 1.5 |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface | C 1s (%) | O 1s (%) | N 1s (%) | Si 2p (%) |
| Unmodified Silicon Wafer | 10 - 15 | 45 - 55 | < 1 | 30 - 40 |
| This compound Modified Silicon Wafer | 50 - 60 | 20 - 30 | 5 - 10 | 10 - 20 |
Table 4: Atomic Force Microscopy (AFM) Surface Roughness Analysis
| Surface | Root Mean Square (RMS) Roughness (nm) |
| Unmodified Silicon Wafer | < 0.2 |
| This compound Modified Surface | 0.3 - 0.6 |
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Silicon Oxide Surface
This protocol describes the formation of a covalent monolayer of this compound on a silicon oxide-based substrate (e.g., silicon wafer, glass slide) via a silanization reaction.
Materials:
-
Silicon oxide substrates (silicon wafers or glass slides)
-
This compound
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES) or similar silane coupling agent
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Glassware (beakers, petri dishes)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Place the silicon oxide substrates in a beaker.
-
Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Rinse with ethanol and dry under a stream of nitrogen gas.
-
Place the clean substrates in an oven at 110°C for 30 minutes to remove any residual water.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container, prepare a 1% (v/v) solution of APTES in anhydrous toluene.
-
To this solution, add this compound to a final concentration of 1 mM.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
-
Self-Assembly Process:
-
Immerse the clean, dry substrates in the silanization solution.
-
Seal the container to prevent exposure to moisture.
-
Allow the self-assembly to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
To complete the silanization process and form stable siloxane bonds, cure the coated substrates in an oven at 110°C for 30-60 minutes.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.
-
Protocol 2: Covalent Immobilization of a Protein onto a this compound Modified Surface
This protocol details the covalent attachment of a protein (e.g., an antibody or enzyme) to the amine-terminated surface using a homobifunctional crosslinker.
Materials:
-
This compound modified substrates (from Protocol 1)
-
Protein to be immobilized
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine)
-
Bovine Serum Albumin (BSA) for blocking (optional)
Procedure:
-
Activation of Surface Amine Groups (if coupling to a carboxyl group on the protein): This step is not necessary if using a crosslinker that reacts directly with amines. For direct EDC/NHS coupling to a protein's carboxyl groups:
-
Prepare a solution of the protein in the activation buffer.
-
Add EDC and NHS to the protein solution to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
Proceed immediately to the coupling step.
-
-
Protein Immobilization using a Homobifunctional Amine-Reactive Crosslinker (e.g., Glutaraldehyde):
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS.
-
Immerse the this compound modified substrates in the glutaraldehyde solution for 30-60 minutes at room temperature.
-
Rinse the substrates thoroughly with PBS to remove excess glutaraldehyde.
-
Prepare a solution of the protein to be immobilized in PBS at the desired concentration (e.g., 10-100 µg/mL).
-
Immerse the activated substrates in the protein solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Blocking:
-
Remove the substrates from the protein solution.
-
Immerse the substrates in the quenching solution for 15-30 minutes to deactivate any remaining reactive groups.
-
(Optional) To minimize non-specific binding in subsequent assays, immerse the substrates in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Final Rinsing and Storage:
-
Rinse the substrates thoroughly with PBS.
-
The protein-functionalized substrates are now ready for use. Store in PBS at 4°C for short-term storage.
-
Visualizations
Experimental Workflows
Signaling Pathway
Surfaces presenting primary amine groups can influence cell adhesion and signaling, primarily through their interaction with the extracellular matrix (ECM) proteins and subsequent engagement of cell surface receptors like integrins. This diagram illustrates a potential signaling cascade initiated by cell adhesion to a fibronectin-coated, amine-functionalized surface.
Troubleshooting & Optimization
Common side products in 9-Amino-1-nonanol synthesis and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Amino-1-nonanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reduction of 9-azido-1-nonanol: This method involves the conversion of a terminal azide group to a primary amine.
-
Gabriel Synthesis: This classic method utilizes phthalimide to introduce the primary amine functionality, starting from 9-bromo-1-nonanol.
Q2: What are the typical side products I should be aware of for each route?
A2: Each synthetic route has a characteristic profile of potential side products. Understanding these can aid in troubleshooting and purification.
| Synthetic Route | Common Side Products/Impurities |
| Reduction of 9-azido-1-nonanol | - Unreacted 9-azido-1-nonanol- Partially reduced intermediates- Byproducts from the reducing agent |
| Gabriel Synthesis | - Unreacted 9-bromo-1-nonanol- Phthalhydrazide (from hydrazine cleavage)- N,N'-dicyclohexylurea (if DCC is used as a coupling agent in preceding steps)- Over-alkylation products (less common with Gabriel synthesis)[1] |
Q3: How can I avoid the formation of these side products?
A3: Careful control of reaction conditions is crucial for minimizing side product formation.
| Synthetic Route | Avoidance Strategy |
| Reduction of 9-azido-1-nonanol | - Ensure complete reaction by monitoring with TLC or LC-MS.- Use a sufficient excess of the reducing agent.- Maintain appropriate reaction temperatures to prevent side reactions. |
| Gabriel Synthesis | - Use a slight excess of potassium phthalimide to ensure complete consumption of 9-bromo-1-nonanol.- For the cleavage step with hydrazine, ensure complete reaction to avoid isolating the N-alkylphthalimide intermediate.- Proper work-up is essential to remove phthalhydrazide. |
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Route 1: Reduction of 9-azido-1-nonanol
Issue: Incomplete reduction of the azide.
-
Symptom: Presence of the starting material (9-azido-1-nonanol) in the final product, often detected by IR (strong azide stretch around 2100 cm⁻¹) or NMR spectroscopy.
-
Possible Cause: Insufficient reducing agent or reaction time.
-
Troubleshooting Steps:
-
Increase the molar excess of the reducing agent (e.g., LiAlH₄).
-
Extend the reaction time and monitor the progress by TLC until the starting material is no longer visible.
-
Ensure the reducing agent is fresh and has not been deactivated by moisture.
-
Issue: Presence of unknown impurities.
-
Symptom: Unidentified peaks in NMR or mass spectrometry data.
-
Possible Cause: Side reactions due to high temperatures or reactive impurities in the starting material.
-
Troubleshooting Steps:
-
Maintain the recommended reaction temperature. Reductions with LiAlH₄ can be exothermic.
-
Ensure the purity of the starting 9-azido-1-nonanol. Purify it by column chromatography if necessary.
-
Route 2: Gabriel Synthesis
Issue: Low yield of the final product.
-
Symptom: A lower than expected amount of this compound is isolated.
-
Possible Causes:
-
Incomplete reaction during the alkylation or cleavage step.
-
Loss of product during work-up and purification.
-
-
Troubleshooting Steps:
-
Alkylation Step: Ensure the potassium phthalimide is fully deprotonated before adding 9-bromo-1-nonanol. Use a dry, polar aprotic solvent like DMF.
-
Cleavage Step: Use a sufficient excess of hydrazine hydrate and ensure the reaction goes to completion. The formation of the phthalhydrazide precipitate can sometimes hinder the reaction.[2]
-
Work-up: Phthalhydrazide can be difficult to filter.[2] Ensure it is fully precipitated and washed thoroughly to recover any trapped product.
-
Issue: Contamination with phthalhydrazide.
-
Symptom: The final product is a solid or oil that is difficult to purify, and NMR analysis shows aromatic signals corresponding to phthalhydrazide.
-
Possible Cause: Incomplete removal of the phthalhydrazide byproduct during work-up.
-
Troubleshooting Steps:
-
After the cleavage reaction, acidify the mixture with HCl to ensure complete precipitation of phthalhydrazide.
-
Thoroughly wash the phthalhydrazide precipitate with an appropriate solvent to recover the desired amine.
-
If the product is soluble in a non-polar solvent, an acid wash of the organic layer can help to remove any remaining basic impurities, followed by basification of the aqueous layer and extraction of the desired amine.
-
Experimental Protocols
Synthesis of 9-bromo-1-nonanol from 1,9-nonanediol
This precursor is often used for both synthetic routes.
-
Reaction:
-
Dissolve 1,9-nonanediol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Slowly add hydrobromic acid (48%).
-
Reflux the mixture for 30 hours, continuously removing the water formed.
-
Monitor the reaction by TLC until the starting diol is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and wash sequentially with 1 M HCl, 1 M NaOH, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.[3]
-
Route 1: Reduction of 9-azido-1-nonanol to this compound
-
Synthesis of 9-azido-1-nonanol:
-
Dissolve 9-bromo-1-nonanol in a suitable solvent such as DMF.
-
Add sodium azide (NaN₃) and heat the mixture (e.g., to 60-80 °C).
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography.
-
-
Reduction to this compound:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent like THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 9-azido-1-nonanol in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with an ether solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by recrystallization or column chromatography.
-
Route 2: Gabriel Synthesis of this compound
-
N-Alkylation of Phthalimide:
-
Suspend potassium phthalimide in a dry polar aprotic solvent such as DMF.
-
Add 9-bromo-1-nonanol to the suspension.
-
Heat the reaction mixture (e.g., to 70-90 °C) and stir for several hours until TLC analysis indicates the consumption of the starting bromide.
-
Cool the reaction mixture, pour it into water, and collect the precipitated N-(9-hydroxynonyl)phthalimide by filtration.
-
-
Cleavage of the Phthalimide Group:
-
Work-up and Purification:
-
Cool the reaction mixture and add dilute HCl to precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide precipitate and wash it with the solvent.
-
Concentrate the filtrate. The desired this compound will be in the form of its hydrochloride salt.
-
To obtain the free amine, dissolve the residue in water, make the solution basic with a strong base (e.g., NaOH), and extract the this compound with an organic solvent.
-
Dry the organic extracts, filter, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent system (e.g., an alcohol/water mixture) or by column chromatography.[5]
-
Visualized Workflows
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis.
References
Technical Support Center: Purification of Long-Chain Amino Alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of long-chain amino alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting
Chromatography Issues
Q1: My amino alcohol is streaking or tailing significantly on a silica gel column. What can I do?
A1: This is a common issue caused by the strong interaction between the basic amino group and the acidic silanol groups on the silica surface.[1][2] Here are several strategies to resolve this:
-
Modify the Mobile Phase: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the stationary phase. A common approach is to add 0.1-1% triethylamine (TEA) or ammonia to a dichloromethane/methanol eluent system.[1]
-
Change the Stationary Phase: If modifying the eluent is ineffective, consider using an alternative stationary phase that is less acidic or basic in nature.[1][2][3][4]
-
Convert to a Salt: In some cases, purifying the amino alcohol as a salt (e.g., hydrochloride) can improve its chromatographic behavior.[1]
Q2: I am not getting good separation between my long-chain amino alcohol and a structurally similar impurity.
A2: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Optimize the Gradient: If using flash chromatography or HPLC, a shallower gradient can help improve the separation of closely eluting compounds.
-
Try an Alternative Stationary Phase: Different stationary phases offer different selectivities. If you are using normal-phase silica, switching to an amine-functionalized column or even a reversed-phase (C18) column can alter the elution order and improve separation.[3][4] For complex sphingolipids, which are a class of long-chain amino alcohols, specialized HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be effective.[2][5]
-
Consider an Alternative Technique: If chromatography fails, recrystallization may be a highly effective method for purification, especially if your compound is a solid.[1]
Q3: My compound appears to be degrading on the silica gel column. How can I prevent this?
A3: Degradation on silica is often due to the acidic nature of the stationary phase.
-
Deactivate the Silica: Pre-treating the silica gel with the mobile phase containing a basic modifier like triethylamine can help neutralize acidic sites before loading your compound.[1]
-
Use a Different Stationary Phase: Switching to a neutral or basic stationary phase, such as neutral or basic alumina, is a good alternative to prevent degradation of acid-sensitive compounds.[1][2] Amine-functionalized silica is another excellent option that provides a basic surface.[4][6]
Recrystallization & Post-Purification Issues
Q4: I am trying to purify my solid amino alcohol by recrystallization, but it keeps "oiling out." What does this mean and how can I fix it?
A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than forming crystals, often because the solution is supersaturated or the cooling rate is too fast.
-
Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when heated.[7] You may need to screen various solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).[7]
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in a cold bath. Rapid cooling often promotes oiling out.
-
Reduce the Concentration: Ensure you are not using a supersaturated solution. Add a small amount of the "good" solvent to the oiled-out mixture and heat until it redissolves, then attempt to cool it slowly again.
Q5: How can I effectively remove residual metal catalysts (e.g., Palladium, Copper) from my final product?
A5: Residual metals from synthetic steps like coupling reactions are a common impurity.
-
Aqueous Workup: Thorough washing with aqueous solutions during the workup can remove a significant portion of water-soluble metal salts.
-
Metal Scavengers: After initial purification, treating a solution of your compound with a metal scavenging resin is a highly effective method for removing trace metals.
-
Recrystallization: If your product is a solid, recrystallization can be very effective at excluding metal impurities from the crystal lattice.
Data & Protocols
Alternative Stationary Phases for Column Chromatography
When standard silica gel proves problematic, several alternatives are available. The choice depends on the specific properties of your long-chain amino alcohol.
| Stationary Phase | Surface Property | Best For | Eluent Considerations |
| Silica Gel | Acidic | General purpose, non-basic compounds. | Requires basic additives (e.g., TEA, NH4OH) for basic amines to prevent tailing.[1][4] |
| Alumina (Basic/Neutral) | Basic or Neutral | Acid-sensitive compounds; basic amines. | Standard normal-phase solvents (Hexane/EtOAc). Avoid acidic modifiers.[1][2] |
| Amine-functionalized Silica | Basic | Basic amines; provides excellent peak shape without mobile phase additives. | Standard normal-phase solvents (Hexane/EtOAc).[4][6] |
| Reversed-Phase (C18/C8) | Non-polar | Polar amino alcohols that have no retention on silica. | Acetonitrile/Water or Methanol/Water, often with pH modifiers like TFA or TEA.[1][4] |
| HILIC | Polar | Very polar compounds that are not retained by reversed-phase columns. | High organic content mobile phases (e.g., Acetonitrile with a small amount of aqueous buffer).[2][5] |
General Protocol: Flash Chromatography with a Basic Modifier
This protocol outlines the purification of a basic long-chain amino alcohol using silica gel with triethylamine (TEA) as a mobile phase additive.
-
Prepare the Eluent: Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add 0.5-1% (v/v) of triethylamine.
-
Pack the Column: Wet pack the silica gel column using your initial, low-polarity eluent containing TEA. Do not let the column run dry.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of the mobile phase or the solvent it is most soluble in (e.g., Dichloromethane). Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Load and Elute: Carefully load the sample onto the column. Begin elution with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of Methanol).
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling point TEA may require co-evaporation with another solvent or placing the sample under high vacuum.
General Protocol: Recrystallization
This protocol provides a general workflow for purifying a solid long-chain amino alcohol.
-
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. Common solvent systems include ethyl acetate/hexanes or methanol/ether.[1][7]
-
Dissolution: Place the crude amino alcohol in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visual Guides
Caption: Troubleshooting workflow for poor peak shape.
References
Technical Support Center: Optimizing Amide Coupling with 9-Amino-1-nonanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing amide coupling reactions involving 9-Amino-1-nonanol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling a carboxylic acid to this compound? The main challenge is achieving chemoselectivity. This compound possesses two nucleophilic sites: a primary amine (-NH₂) and a primary alcohol (-OH). While the amine is generally more nucleophilic than the alcohol under neutral or basic conditions, side reactions such as O-acylation (formation of an ester at the hydroxyl group) can occur, leading to undesired byproducts and reduced yield of the target N-acyl amide.
Q2: Do I need to protect the hydroxyl group of this compound before coupling? Whether protection is necessary depends on the specific reaction conditions and the reactivity of your coupling partners.
-
Often Not Required: For many standard amide coupling reactions using reagents like EDC/NHS or HATU in aprotic solvents (e.g., DMF, DCM) with a mild base (e.g., DIPEA), the higher nucleophilicity of the amine allows for selective N-acylation without protection.
-
Consider Protection If:
-
You observe significant O-acylation byproduct (ester formation).
-
You are using a large excess of a highly reactive acylating agent (e.g., an acid chloride).
-
The reaction requires harsh conditions or prolonged reaction times that might favor the thermodynamically stable ester byproduct.
-
Q3: What are the most common and effective coupling reagents for this type of reaction? Carbodiimides, phosphonium salts, and uronium/aminium salts are all effective. The choice often depends on factors like cost, desired reaction speed, and the steric hindrance of the substrates.
-
EDC (or EDC·HCl): A water-soluble carbodiimide that is cost-effective and common. It is almost always used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to create a more stable active ester and suppress side reactions. The byproducts are water-soluble, simplifying purification.
-
HATU/HBTU: Uronium-based reagents that are highly efficient and lead to fast reaction times with low rates of racemization.[1] They are often preferred for difficult or sterically hindered couplings.
-
PyBOP: A phosphonium-based reagent that is also highly effective but avoids the potentially carcinogenic byproduct (HMPA) associated with its predecessor, BOP.
Q4: How do I choose the best solvent for the reaction? The ideal solvent should fully dissolve all reactants and be anhydrous (water-free) to prevent hydrolysis of the activated carboxylic acid intermediate.[1]
-
Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices.
-
N-Methylpyrrolidone (NMP) can be a good alternative to DMF for improving the solubility of reactants.
-
Tetrahydrofuran (THF) is also used but can be less effective at dissolving polar starting materials.
Q5: What is the role of a base (like DIPEA or triethylamine) in the reaction? A non-nucleophilic organic base is typically added for two main reasons:
-
To neutralize any acid salts present in the starting materials (e.g., if the amine is a hydrochloride salt).
-
To maintain a basic pH, which ensures the amine of this compound remains deprotonated and thus maximally nucleophilic.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling reaction.
Problem: Low or No Yield of the Desired Amide Product
| Potential Cause | Troubleshooting Solution |
| Inefficient Carboxylic Acid Activation | 1. Check Reagent Quality: Ensure coupling reagents are fresh and have been stored under anhydrous conditions. 2. Increase Stoichiometry: Increase the equivalents of the coupling reagent and additive (e.g., from 1.1 eq to 1.5 eq). 3. Pre-activation: Allow the carboxylic acid to react with the coupling reagent and additive for 15-30 minutes before adding this compound.[1] |
| Presence of Water | 1. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Dry Glassware: Ensure all reaction glassware is oven-dried or flame-dried before use. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture contamination. |
| Poor Solubility of Reactants | 1. Change Solvent: Switch to a more effective solvent like NMP. 2. Gentle Heating: Gently warm the reaction mixture (e.g., to 40-50 °C), but monitor closely for side product formation. |
| Steric Hindrance | 1. Switch to a Stronger Reagent: If using EDC/NHS, switch to a more potent coupling reagent like HATU or PyBOP, which are better suited for sterically demanding substrates.[1] 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration (e.g., 24 hours) or gently heat the mixture. |
Problem: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Solution |
| O-Acylation (Ester Formation) | 1. Reduce Excess Acylating Agent: Use a stoichiometry closer to 1:1 for the carboxylic acid and coupling reagent. Excess activated acid can react with the alcohol.[2] 2. Lower Reaction Temperature: Run the reaction at 0 °C or room temperature. Higher temperatures can promote O-acylation. 3. Protect the Hydroxyl Group: If O-acylation persists, protect the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether before coupling. These can be removed after the amide bond is formed.[3][4] |
| Racemization (if chiral carboxylic acid is used) | 1. Use Additives: Always include additives like HOBt or OxymaPure, which are known to suppress racemization.[1] 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C). |
| Formation of N-acylurea (with carbodiimides) | 1. Use Additives (NHS/HOBt): The addition of NHS or HOBt traps the highly reactive O-acylisourea intermediate, preventing it from rearranging into the stable N-acylurea byproduct. |
Problem: Difficulty in Product Purification
| Potential Cause | Troubleshooting Solution |
| Water-Soluble Byproducts (from EDC) | 1. Aqueous Workup: Perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., sat. NaHCO₃), and brine to remove EDC, its urea byproduct, and unreacted starting materials. |
| Byproducts from Other Reagents (HATU, PyBOP) | 1. Silica Gel Chromatography: These byproducts are typically less polar than the desired product and can be effectively removed using standard silica gel flash chromatography. |
| Product and Starting Material have Similar Polarity | 1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. 2. Protecting Groups: The use of a protecting group on the alcohol can significantly alter the product's polarity, potentially simplifying chromatographic separation from starting materials. |
Section 3: Protocols & Data
Comparison of Common Coupling Reagents
The following table provides a general comparison of common coupling reagents for the acylation of this compound. Optimal conditions may vary.
| Coupling Reagent | Additive | Base (eq.) | Solvent | Temp. | Typical Time | Key Advantages |
| EDC·HCl | NHS or HOBt | DIPEA (2.0) | DMF/DCM | 0 °C to RT | 4-16 h | Cost-effective; water-soluble byproducts. |
| HATU | None Req. | DIPEA (2.0) | DMF | RT | 1-4 h | Very fast and efficient, good for hindered substrates.[1] |
| PyBOP | None Req. | DIPEA (2.0) | DMF/DCM | RT | 2-8 h | High yield, non-carcinogenic byproducts. |
| Acyl Chloride | None Req. | Pyridine or TEA (1.5) | DCM | 0 °C to RT | 1-3 h | Highly reactive; requires protection of the -OH group. |
Detailed Experimental Protocol: EDC/NHS Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid to this compound.
Materials:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.1 eq.)
-
EDC·HCl (1.2 eq.)
-
NHS (1.2 eq.)
-
Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc), 5% Citric Acid Solution, Saturated NaHCO₃ Solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Activation: Add NHS (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activates the carboxylic acid by forming an NHS-ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF. Add DIPEA (2.0 eq.) to this solution.
-
Coupling Reaction: Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer with 5% citric acid (2x) to remove excess base and unreacted amine.
-
Wash with saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and NHS.
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel flash column chromatography to obtain the pure N-acylated this compound.
Section 4: Visual Guides
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common amide coupling issues.
Amide Coupling Pathway and Potential Side Reaction
Caption: Reaction pathway showing desired N-acylation and potential O-acylation.
References
Technical Support Center: Troubleshooting Low Solubility of 9-Amino-1-nonanol in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with 9-Amino-1-nonanol in organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a bifunctional molecule with a long C9 alkyl chain, a primary alcohol (-OH) at one end, and a primary amine (-NH2) at the other. This structure dictates its solubility behavior:
-
Polar Functional Groups: The presence of both a hydroxyl and an amino group allows for hydrogen bonding, contributing to its solubility in polar solvents.
-
Nonpolar Alkyl Chain: The nine-carbon chain is nonpolar and hydrophobic, which limits its solubility in very polar solvents and promotes solubility in less polar organic solvents.
-
Amphiphilic Nature: The combination of polar head groups and a nonpolar tail gives it an amphiphilic character, leading to complex solubility behavior that is highly dependent on the solvent's properties.
Understanding these properties is crucial for selecting an appropriate solvent system.
Q2: Why is this compound poorly soluble in some common organic solvents?
A2: The low solubility of this compound in certain organic solvents can be attributed to a mismatch in polarity and intermolecular forces. The long, nonpolar alkyl chain dominates its behavior, making it less soluble in highly polar solvents that cannot effectively solvate the hydrocarbon portion. Conversely, in highly nonpolar solvents, the polar amino and hydroxyl groups may not be adequately solvated, leading to poor solubility.
Q3: How does the purity of this compound affect its solubility?
A3: Impurities can significantly impact the observed solubility. The presence of less soluble contaminants can lead to incomplete dissolution. Conversely, highly soluble impurities might give a false impression of the compound's intrinsic solubility. It is always recommended to use a well-characterized, high-purity grade of this compound for solubility-dependent experiments.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen organic solvent.
This is a common challenge. The following troubleshooting workflow can help identify a suitable solvent system.
Caption: Troubleshooting workflow for low solubility of this compound.
Step 1: Re-evaluate Solvent Choice Based on Polarity
The principle of "like dissolves like" is a good starting point. This compound has both polar and nonpolar characteristics.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often good choices for compounds with polar functional groups.
-
Alcohols: Methanol and ethanol can be effective due to their ability to hydrogen bond with the amino and hydroxyl groups of this compound, while also having some affinity for the alkyl chain.
-
Chlorinated Solvents: Dichloromethane (DCM) may be suitable, especially if the nonpolar nature of the C9 chain is the dominant factor in a particular application.
Step 2: Employ a Co-solvent System
If a single solvent is ineffective, a mixture of two or more miscible solvents can be used to fine-tune the polarity of the medium.
-
Example: A mixture of a good solvent for the polar groups (e.g., methanol) and a good solvent for the nonpolar chain (e.g., DCM) might provide the desired solubility. Start with a high concentration of the better solvent and titrate with the other.
Step 3: Consider pH Modification
The basicity of the amino group provides a handle for increasing solubility in protic solvents.
-
Acidification: In a protic solvent like an alcohol, adding a small amount of a suitable acid (e.g., HCl, acetic acid) will protonate the amino group, forming an ammonium salt. This salt will have significantly higher polarity and, therefore, increased solubility.
Step 4: Utilize Physical Methods to Enhance Dissolution
-
Heating: Gently warming the solvent can increase the kinetic energy of the system and overcome the intermolecular forces in the solid state, leading to increased solubility.[1] Always check the thermal stability of this compound to avoid degradation.
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and increase the rate of dissolution.
Data Presentation: Estimated Solubility of this compound
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Likely Soluble | Highly polar aprotic solvent capable of solvating the polar head groups. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Likely Soluble | Polar aprotic solvent with good solvating power for amides and amines. |
| Methanol | CH₃OH | 5.1 | Soluble | Polar protic solvent that can hydrogen bond with the amino and hydroxyl groups. 8-Amino-1-octanol is reported to be soluble in methanol.[2] |
| Ethanol | C₂H₅OH | 4.3 | Moderately Soluble | Similar to methanol but slightly less polar, which may slightly reduce solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Sparingly Soluble | Lower polarity may favor the nonpolar alkyl chain, but may not effectively solvate the polar groups. |
| Hexane | C₆H₁₄ | 0.1 | Likely Insoluble | Highly nonpolar solvent, unlikely to solvate the polar amino and hydroxyl groups. |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.
Caption: Workflow for qualitative solubility determination.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, DCM, Hexane)
-
Small vials or test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into a small vial.
-
Add 1 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the solution against a dark background.
-
Soluble: A clear solution with no visible particles.
-
Sparingly Soluble: A hazy or cloudy solution with some undissolved particles.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Record the observation and repeat for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent.[3]
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible solid remaining).
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.
-
Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
References
Preventing side reactions during the functionalization of 9-Amino-1-nonanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the functionalization of 9-Amino-1-nonanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
A1: this compound is a bifunctional molecule containing both a primary amine and a primary hydroxyl group. The main challenge is to achieve chemoselectivity, meaning to functionalize one group while leaving the other intact. Without proper control, a mixture of N-functionalized, O-functionalized, and di-functionalized products will be obtained, leading to low yields of the desired product and difficult purification.
Q2: How can I selectively functionalize the amino group of this compound?
A2: The amino group is generally more nucleophilic than the hydroxyl group. Therefore, under carefully controlled conditions, selective N-functionalization is often possible without protecting the hydroxyl group. For reactions like N-acylation, using a slight excess of the amino alcohol relative to the acylating agent at moderate temperatures can favor the desired reaction.[1] However, for complete selectivity and to avoid any O-acylation, especially with highly reactive reagents, protection of the hydroxyl group is recommended.
Q3: What is the best strategy for selectively functionalizing the hydroxyl group?
A3: To selectively functionalize the hydroxyl group, the more reactive amino group must first be protected. A common and effective strategy is to protect the amine as a tert-butyloxycarbonyl (Boc) carbamate. The resulting N-Boc-9-amino-1-nonanol is a stable intermediate where the hydroxyl group is available for various transformations like O-alkylation or O-esterification.[2]
Q4: What are orthogonal protecting groups and why are they important in the context of this compound?
A4: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct conditions without affecting each other.[3] For instance, you could protect the amino group with a base-labile group like Fmoc and the hydroxyl group with an acid-labile group like a silyl ether. This strategy allows for the selective deprotection and subsequent functionalization of one group while the other remains protected, which is crucial for the synthesis of complex molecules.
Troubleshooting Guides
Problem 1: Low yield of N-acylation product and formation of di-acylated byproduct.
-
Possible Cause: The hydroxyl group is also reacting with the acylating agent. This is more likely to occur with highly reactive acylating agents, high temperatures, or prolonged reaction times.
-
Solution 1: Optimize Reaction Conditions.
-
Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of O-acylation.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the acylating agent to ensure the more nucleophilic amine reacts preferentially.
-
Addition Rate: Add the acylating agent slowly to the solution of the amino alcohol to maintain a low concentration of the acylating agent, further favoring reaction with the more reactive amine.
-
-
Solution 2: Protect the Hydroxyl Group.
-
Protect the hydroxyl group as a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBDMSCl). Silyl ethers are generally stable under the conditions used for N-acylation and can be removed later under mild acidic conditions or with a fluoride source.[4]
-
Problem 2: Incomplete reaction during the synthesis of N-Boc-9-amino-1-nonanol.
-
Possible Cause: Insufficient amount of Boc-anhydride ((Boc)₂O) or inadequate base.
-
Solution:
-
Reagent Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents).
-
Base: Ensure an appropriate base, such as triethylamine (TEA) or sodium bicarbonate, is used in sufficient quantity (at least 1 equivalent) to neutralize the acid formed during the reaction.
-
Solvent: Use a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF), to ensure the solubility of all reactants.[2]
-
Problem 3: Difficulty in removing the protecting group.
-
Possible Cause: The chosen deprotection conditions are not suitable for the specific protecting group or are not strong enough.
-
Solution:
-
Boc Group: The Boc group is reliably removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.
-
Silyl Ethers (e.g., TBDMS): These are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or under acidic conditions (e.g., acetic acid in THF/water).[4]
-
Consult Literature: Always refer to established protocols for the deprotection of the specific group you have used.
-
Quantitative Data Presentation
Table 1: Comparison of Protecting Groups for Amines
| Protecting Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Key Features |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) | >95% | >95% | Stable to bases and nucleophiles, widely used.[2][5] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd-C) | >90% | >95% | Stable to acidic and basic conditions.[5] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine in DMF) | >95% | >95% | Base-labile, useful in orthogonal protection schemes.[6] |
Table 2: Comparison of Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Key Features |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid | >90% | >95% | Stable to bases and many reaction conditions.[4] |
| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid | >90% | >90% | Stable to bases, organometallics, and hydrides.[6] |
| Benzyl | Bn | Benzyl bromide, strong base | Catalytic hydrogenolysis (H₂/Pd-C) | >85% | >95% | Stable to acidic and basic conditions.[6] |
Table 3: Yields for Selective Functionalization of this compound and Analogs
| Reaction | Functional Group Targeted | Protecting Group Used | Product | Yield (%) | Reference |
| N-Acylation | Amine | None | N-Octadecanoyl amino alcohol | 95-97 | [1] |
| N-Alkylation | Amine | None | N,N-di-(nonyl)phenylalanine | >90 | [7][8] |
| N-Boc Protection | Amine | None | N-Boc-amino alcohol | >95 | [2] |
| O-Esterification | Hydroxyl | N-Boc | N-Boc-amino acid ester | 70-90 | General procedure, see protocol below |
| O-Alkylation | Hydroxyl | N-Boc | N-Boc-amino alkyl ether | 60-85 | General procedure, see protocol below |
Experimental Protocols
Protocol 1: Selective N-Acylation of this compound
This protocol is adapted from a general procedure for the selective N-acylation of amino alcohols.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.1 eq.) in an appropriate solvent such as dichloromethane (DCM) or THF. Add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acyl chloride or anhydride (1.0 eq.) dissolved in the same solvent to the stirred solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of N-Boc-9-amino-1-nonanol
This protocol is a standard procedure for the Boc protection of primary amines.[2]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of dioxane and water (1:1). Add sodium bicarbonate (2.0 eq.) and stir until dissolved.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) dissolved in dioxane to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc-9-amino-1-nonanol, which is often pure enough for the next step.
Protocol 3: O-Esterification of N-Boc-9-amino-1-nonanol
This is a general procedure for the esterification of alcohols.
-
Reaction Setup: Dissolve N-Boc-9-amino-1-nonanol (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM.
-
Esterification: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Filter off the dicyclohexylurea byproduct (if DCC is used). Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the selective N-acylation of this compound.
Caption: Workflow for O-functionalization using an N-Boc protection strategy.
Caption: Logic of an orthogonal protection strategy for sequential functionalization.
References
- 1. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 7. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 9-Amino-1-nonanol Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and production of 9-Amino-1-nonanol. It addresses common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?
A1: There are two main routes for the large-scale production of this compound:
-
Biocatalytic Synthesis: This route often utilizes renewable feedstocks like oleic acid. A multi-enzyme cascade in a whole-cell biocatalyst, such as Escherichia coli, can convert oleic acid to 9-aminononanoic acid, which is then presumably reduced to this compound. This approach is noted for its high selectivity and operation under mild conditions.
-
Chemical Synthesis: A common chemical pathway involves the synthesis of 9-aminononanoic acid from starting materials like cyclohexanone and acrylonitrile, followed by the reduction of the carboxylic acid group to an alcohol. Another chemical route starts from natural unsaturated fatty acids, which undergo catalytic metathesis, oxidative cleavage, and then reductive amination to form 9-aminononanoic acid, which is subsequently reduced.
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of amino alcohol synthesis include:
-
Heat and Mass Transfer: Exothermic or endothermic reactions require careful management in larger reactors to ensure consistent temperature profiles and reaction rates.
-
Process Control: Maintaining consistent process parameters such as temperature, pressure, and pH is crucial for reproducible results.
-
Impurity Profile: The impurity profile may change with scale, potentially affecting downstream purification and final product quality.
-
Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and crystallizations, can become more complex and require specialized equipment at larger scales.
Q3: What are the recommended methods for purifying this compound at an industrial scale?
A3: The purification of long-chain amino alcohols like this compound typically involves one or a combination of the following methods:
-
Crystallization: This is a powerful technique for purifying solid amino alcohols. Recrystallization from a suitable solvent system, potentially after forming a salt (e.g., with an acid), can yield high-purity material. For long-chain amino acids, recrystallization from boiling water or aqueous solutions of organic or inorganic acids has been described.[1][2]
-
Acid-Base Extraction: This liquid-liquid extraction method leverages the basicity of the amino group to separate the product from non-basic impurities.
-
Distillation: For liquid amino alcohols, vacuum distillation can be effective, especially for high-boiling or thermally sensitive compounds.
-
Chromatography: While often more expensive at large scales, preparative chromatography can be used to achieve very high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete reaction | - Monitor reaction progress using appropriate analytical techniques (e.g., HPLC, GC).- Increase reaction time or temperature, if the stability of reactants and products allows.- Ensure efficient mixing, especially in heterogeneous reaction mixtures. |
| Catalyst deactivation (for both chemical and biocatalytic routes) | - For chemical catalysts, consider a higher catalyst loading or a more active catalyst.- For biocatalysts, ensure the enzyme is stable and active under the process conditions.[3] | |
| Side reactions | - Optimize reaction conditions (temperature, pressure, stoichiometry) to minimize byproduct formation. | |
| Incomplete Reduction of 9-Aminononanoic Acid | Insufficient reducing agent | - Use a sufficient excess of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5] |
| Inactive reducing agent | - Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. | |
| Formation of unreactive carboxylate salt | - The acidic proton of the carboxylic acid will react with LiAlH₄ first. Sufficient reagent must be present to reduce the resulting aluminate salt.[6] | |
| Formation of Impurities | During Reductive Amination (of an oxo-acid precursor): Incomplete conversion of the intermediate imine. | - Ensure sufficient reaction time for imine formation before adding the reducing agent.- The use of a mild acid catalyst can promote imine formation.[7] |
| During Reduction of Carboxylic Acid: Aldehyde intermediate reacting further. | - The aldehyde is an intermediate in the LiAlH₄ reduction of a carboxylic acid but is typically not isolated as it is rapidly reduced further.[6] | |
| General: Side reactions due to reactive functional groups. | - Consider the use of protecting groups for the amine or hydroxyl functions if incompatible with reaction conditions. | |
| Difficult Product Isolation | Formation of stable emulsions during work-up. | - Employ different solvent systems or add a salt (brine) to break the emulsion.- A Fieser work-up (sequential addition of water, 15% NaOH, and water) is often effective for quenching LiAlH₄ reactions and precipitating aluminum salts.[3] |
| Product is highly water-soluble. | - Perform multiple extractions with an appropriate organic solvent.- Consider salting out the product from the aqueous layer. | |
| Poor crystallization. | - Screen various solvents and solvent mixtures for crystallization.- Control the cooling rate to promote the formation of larger, purer crystals.- The addition of a surfactant or a polyvalent alcohol may improve crystal shape and handling.[8] | |
| Batch-to-Batch Inconsistency | Variation in raw material quality. | - Establish strict quality control specifications for all starting materials and reagents. |
| Poor process control. | - Implement Process Analytical Technology (PAT) to monitor critical process parameters in real-time.[9][] |
Experimental Protocols
The following are representative experimental protocols. They should be optimized for specific equipment and scale.
Protocol 1: Biocatalytic Synthesis of 9-Aminononanoic Acid (Precursor to this compound)
This protocol is based on the whole-cell biocatalysis of oleic acid.
-
Cultivation of Biocatalyst: Cultivate E. coli cells engineered with the necessary enzymatic cascade in a suitable fermentation medium.
-
Biotransformation:
-
Once the desired cell density is reached, induce the expression of the recombinant enzymes.
-
Add oleic acid to the culture medium, along with any necessary co-factors and nutrients.
-
Maintain the fermentation at a controlled temperature and pH.
-
Monitor the conversion of oleic acid to 9-aminononanoic acid using HPLC or GC.
-
-
Product Isolation:
-
Separate the cells from the culture broth by centrifugation or filtration.
-
Isolate the crude 9-aminononanoic acid from the supernatant. This may involve pH adjustment to precipitate the product, followed by filtration.
-
Further purification can be achieved by recrystallization from hot water or an aqueous solvent system.[2]
-
Protocol 2: Chemical Synthesis of this compound via Reduction of 9-Aminononanoic Acid
This protocol describes the reduction of 9-aminononanoic acid using Lithium Aluminum Hydride (LiAlH₄).
-
Reaction Setup:
-
In a suitably sized, oven-dried reactor equipped with a mechanical stirrer, thermometer, and condenser, add a suspension of LiAlH₄ (typically 3-5 molar equivalents) in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).[4]
-
Cool the suspension to 0 °C.
-
-
Addition of 9-Aminononanoic Acid:
-
Slowly add a solution or slurry of 9-aminononanoic acid in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C. The addition is exothermic, and hydrogen gas will be evolved.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours to ensure complete reduction. Monitor the reaction by TLC or HPLC.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add the following, allowing for gas evolution to subside between additions:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
-
Stir the resulting granular precipitate for several hours.
-
-
Product Isolation and Purification:
-
Filter the solid aluminum salts and wash them thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or crystallization from a suitable solvent.
-
Data Presentation
Table 1: Representative Yields for Amino Alcohol Synthesis (from analogous reactions)
| Starting Material | Reducing Agent | Product | Yield (%) | Reference |
| N-Boc-Alanine | Ethyl Chloroformate, NaBH₄ | N-Boc-Alaninol | High (not specified) | [3] |
| N-Boc-Phenylalanine | Ethyl Chloroformate, NaBH₄ | N-Boc-Phenylalaninol | High (not specified) | [3] |
| Various Amino Acids | NaBH₄ / I₂ | Various Amino Alcohols | 80-98% | [7] |
| Various Amino Acids | LiAlH₄ | Various Amino Alcohols | 73-75% |
Visualizations
Caption: Synthesis pathways for this compound.
References
- 1. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
- 8. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Identifying and removing impurities from 9-Amino-1-nonanol samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 9-Amino-1-nonanol samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: While the exact impurity profile can vary depending on the synthetic route and storage conditions, you may encounter the following general classes of impurities:
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Starting Materials: Unreacted precursors from synthesis, such as 1-nonanol or other nonyl-containing compounds.
-
Synthesis By-products: These can include di-alkylated products, esters, or incompletely reacted intermediates. For example, if the synthesis involves the reduction of an amino acid, you might find residual unreduced starting material.
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Degradation Products: Over time or with improper storage, this compound can degrade. Oxidation of the alcohol or amine functional groups can lead to the formation of aldehydes, carboxylic acids, or N-oxides.
-
Residual Solvents: Solvents used in the synthesis or purification process may remain in the final product.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a powerful tool for structural elucidation and can help identify and quantify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities such as residual solvents and certain low molecular weight by-products.[1][2] Derivatization may be necessary for the non-volatile this compound.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities. A UV detector can be used if the impurities have a chromophore, or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. Derivatization of the amino group can also facilitate detection.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities, aiding in their identification.[2]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To maintain the purity of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3] This helps to prevent oxidation and degradation caused by light and air.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in ¹H NMR spectrum | Presence of organic impurities or residual solvents. | Compare the spectrum to a reference spectrum of pure this compound. Integrate the peaks to quantify the impurities. Use 2D NMR techniques (e.g., COSY, HSQC) for structural elucidation of unknown impurities. |
| Low purity determined by GC analysis | The compound may have degraded, or there are non-volatile impurities not detected by GC. | Use GC-MS to identify the volatile impurities. For a comprehensive purity assessment, use a complementary technique like HPLC or qNMR.[4] |
| Sample appears discolored (yellow or brown) | This could indicate the presence of oxidation products or other colored impurities. | Attempt purification by recrystallization or column chromatography. If the discoloration persists, the sample may be significantly degraded and a fresh batch may be required. |
| Poor separation of impurities during column chromatography | The chosen solvent system may not be optimal. | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions for separation before running a column. A gradient elution may be necessary. |
| Difficulty in removing a specific impurity | The impurity may have similar physical properties (e.g., polarity, solubility) to this compound. | Consider a different purification technique. For example, if column chromatography is ineffective, try recrystallization from a different solvent system or ion-exchange chromatography.[5] |
Experimental Protocols
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol describes the determination of the purity of a this compound sample using qNMR with a certified internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) for accurate integration.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the CH₂-OH protons) and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I_sample = Integral of the this compound signal
-
N_sample = Number of protons for the integrated this compound signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons for the integrated internal standard signal
-
M_sample = Molar mass of this compound
-
M_std = Molar mass of the internal standard
-
m_sample = Mass of the this compound sample
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
This compound sample
-
Silica gel (for column chromatography)
-
Solvents for the mobile phase (e.g., dichloromethane, methanol, triethylamine)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A common solvent system for amino alcohols is a mixture of dichloromethane and methanol with a small amount of triethylamine (e.g., 95:5:0.1 v/v/v) to prevent tailing of the amine on the acidic silica gel. The polarity of the mobile phase can be gradually increased by increasing the proportion of methanol to elute the more polar compounds.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Purity Analysis of a this compound Sample Before and After Purification by Column Chromatography
| Analyte | Concentration (Before Purification) | Concentration (After Purification) | Analytical Method |
| This compound | 92.5% | 99.2% | qNMR |
| 1-Nonanol | 3.2% | < 0.1% | GC-MS |
| Di-nonyl amine | 1.8% | < 0.1% | LC-MS |
| Unknown Impurity 1 | 1.5% | 0.5% | HPLC |
| Residual Dichloromethane | 1.0% | 0.2% | GC-MS |
Visualizations
Caption: Workflow for the identification and removal of impurities from this compound.
Caption: Logical pathway for identifying different classes of impurities in this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – porphyrin-systems [porphyrin-systems.com]
- 4. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 5. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 9-Amino-1-nonanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 9-Amino-1-nonanol derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading in my aqueous formulation. What are the likely causes?
A1: Degradation of this compound derivatives in aqueous solutions can be attributed to several factors. The primary culprits are often pH-mediated hydrolysis, oxidation, and photodegradation. Amino alcohols can be susceptible to oxidative degradation, which may be catalyzed by trace metal ions.[1] Additionally, the stability of these compounds is significantly influenced by the pH of the solution.
Q2: What is the optimal pH range for storing solutions of this compound derivatives?
A2: The optimal pH for stability will depend on the specific derivative. However, as a general guideline, maintaining a pH that avoids extremes is recommended. For many amine-containing compounds, a slightly acidic to neutral pH range (typically pH 4-7) can minimize degradation. It is crucial to perform a pH stability profile for your specific derivative to determine the ideal range.
Q3: I am observing a loss of potency in my compound over time, even when stored in the dark. What could be the issue?
A3: If photodegradation has been ruled out, the loss of potency could be due to oxidation or hydrolysis. The presence of dissolved oxygen or trace metal ions in your buffer can promote oxidation.[1] Furthermore, certain functional groups in your derivative might be susceptible to hydrolysis. It is also important to consider the potential for interaction with container surfaces, which could lead to adsorption and an apparent loss of concentration.
Q4: Can I use antioxidants to improve the stability of my this compound derivative?
A4: Yes, if oxidation is a suspected degradation pathway, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and ethylenediaminetetraacetic acid (EDTA), which can chelate metal ions that catalyze oxidation. The choice and concentration of the antioxidant should be carefully optimized for your specific formulation.
Troubleshooting Guides
Issue 1: Precipitate Formation in Solution
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting: Verify the solubility of your derivative in the chosen solvent system. Consider adjusting the pH or using a co-solvent if solubility is limited.
-
-
Possible Cause 2: Salt Formation.
-
Troubleshooting: If using a buffer, the derivative may be forming an insoluble salt. Try a different buffer system or adjust the ionic strength of the solution.
-
-
Possible Cause 3: Degradation Product Precipitation.
-
Troubleshooting: Analyze the precipitate to identify if it is a degradation product. If so, refer to the stability enhancement strategies below.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause 1: Compound Instability in Assay Media.
-
Troubleshooting: Perform a stability study of your derivative directly in the cell culture or assay media under the experimental conditions (e.g., temperature, CO2 levels). The presence of components in the media could be accelerating degradation.
-
-
Possible Cause 2: Adsorption to Labware.
-
Troubleshooting: Amino alcohols can be "sticky" and adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. Pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) may also help.
-
Data Presentation
Table 1: General Factors Affecting the Stability of Amino Alcohol Derivatives
| Parameter | Effect on Stability | Recommended Practices |
| pH | Can catalyze hydrolysis and oxidation. | Determine the optimal pH for your derivative through a stability study (e.g., pH 4-8). |
| Temperature | Higher temperatures accelerate degradation rates. | Store stock solutions and formulations at recommended low temperatures (e.g., 2-8°C or -20°C). |
| Light | UV or visible light can induce photodegradation. | Protect solutions from light by using amber vials or storing them in the dark. |
| Oxygen | Can lead to oxidative degradation. | Degas solvents and consider blanketing solutions with an inert gas like nitrogen or argon. |
| Metal Ions | Can catalyze oxidative degradation. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA. |
Table 2: Example pH-Stability Profile for a Hypothetical this compound Derivative
| pH | % Remaining after 48h at 37°C | Visual Observation |
| 3.0 | 85% | Slight discoloration |
| 4.0 | 98% | Clear solution |
| 5.0 | 99% | Clear solution |
| 6.0 | 97% | Clear solution |
| 7.0 | 92% | Clear solution |
| 8.0 | 88% | Slight turbidity |
| 9.0 | 75% | Precipitate formed |
Note: This is exemplary data. Actual results will vary depending on the specific derivative.
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µM. Incubate the samples at a constant temperature (e.g., 37°C) and protect them from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately quench any degradation by adding a suitable solvent and store at low temperature until analysis. Analyze the concentration of the parent compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation rate constant.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation products and pathways.
-
Conditions: Expose your this compound derivative to a range of stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
Thermal: 80°C in the solid state and in solution for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples using a stability-indicating LC-MS method to separate and identify the parent compound and any degradation products.
Mandatory Visualization
Caption: Workflow for assessing the pH stability of this compound derivatives.
Caption: Potential degradation pathways for this compound derivatives.
Caption: A decision tree for troubleshooting stability issues.
References
Overcoming challenges in the characterization of 9-Amino-1-nonanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 9-Amino-1-nonanol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the analysis of this compound, categorized by the analytical technique.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: Why am I seeing no peak or a very small peak for this compound in my HPLC-UV analysis?
Answer: this compound lacks a significant chromophore, which is necessary for detection by a UV-Vis detector.[1][2] To achieve sensitive detection, a derivatization step is required to attach a UV-active or fluorescent tag to the primary amino group.[2][3]
Question: My HPLC chromatogram shows broad, tailing peaks for derivatized this compound. What are the potential causes and solutions?
Answer: Peak tailing for derivatized amines in reversed-phase HPLC can be caused by several factors:
-
Secondary Interactions: The residual free silanol groups on the silica-based stationary phase can interact with the basic amino group of the analyte, leading to peak tailing.
-
Solution: Use a base-deactivated column or an end-capped column. Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can also help to block the active sites on the stationary phase.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH to ensure consistent ionization of the derivatized analyte. A pH between 3 and 7 is typically suitable for reversed-phase columns.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
Question: I am trying to separate enantiomers of a this compound derivative. What type of HPLC method is suitable?
Answer: For the separation of enantiomers, you will need to use a chiral stationary phase (CSP) or a chiral derivatizing agent.[4] Derivatization with a chiral reagent, such as o-phthaldialdehyde (OPA) in combination with a chiral mercaptan, forms diastereomers that can be separated on a standard reversed-phase column.[4]
Gas Chromatography (GC) Analysis
Question: Can I analyze this compound directly by GC?
Answer: No, direct GC analysis of this compound is not feasible. The presence of the polar amino and hydroxyl groups makes the molecule non-volatile and prone to strong interactions with the stationary phase, leading to poor chromatographic performance.[5] A derivatization step is necessary to increase its volatility.
Question: What are the recommended derivatization methods for GC analysis of this compound?
Answer: The most common derivatization technique for compounds with active hydrogens, like this compound, is silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino and hydroxyl groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. This increases the volatility and thermal stability of the analyte.
Question: My GC-MS analysis of derivatized this compound shows multiple peaks. What could be the reason?
Answer: The presence of multiple peaks could be due to:
-
Incomplete Derivatization: If the derivatization reaction is not complete, you may see peaks corresponding to the partially and fully derivatized compound.
-
Solution: Optimize the reaction conditions, such as temperature, time, and reagent concentration, to ensure complete derivatization.
-
-
Presence of Impurities: The starting material may contain impurities that also get derivatized and show up in the chromatogram.
-
Degradation: The derivatized analyte might be degrading at the injection port temperature.
-
Solution: Optimize the injector temperature to prevent thermal degradation.
-
General and Stability-Related Questions
Question: What are the recommended storage conditions for this compound?
Answer: this compound is a white to light yellow solid that should be stored at 2-8°C and protected from light.[6][7]
Question: Is this compound hygroscopic?
Answer: While not explicitly stated in all sources, amino alcohols are often hygroscopic. It is good practice to handle the compound in a dry environment (e.g., in a glove box or under an inert atmosphere) and to store it in a tightly sealed container with a desiccant.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C9H21NO | [6][8] |
| Molecular Weight | 159.27 g/mol | [6][8] |
| Appearance | White to light yellow solid | [6][7] |
| Storage Temperature | 2-8°C | [6][7] |
| Storage Conditions | Protect from light | [6][7] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound via Pre-column Derivatization with OPA/Boc-L-cysteine
This protocol is a representative method based on the derivatization of primary amines for HPLC analysis.[4]
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 9.5 with NaOH.
-
Derivatizing Reagent: Dissolve 10 mg of o-phthaldialdehyde (OPA) in 1 ml of methanol. Add 10 mg of Boc-L-cysteine and 0.1 ml of the borate buffer.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/ml.
-
Prepare working standards by diluting the stock solution.
-
-
Derivatization:
-
In a vial, mix 100 µL of the sample or standard solution with 200 µL of the derivatizing reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 20 minutes.
-
Flow Rate: 1.0 ml/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Injection Volume: 20 µL.
-
Protocol 2: GC-MS Analysis of this compound via Silylation
This protocol is a representative method based on the silylation of polar compounds for GC-MS analysis.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.
-
Seal the vial tightly and heat at 70-100°C for 2-4 hours.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 ml/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Visualizations
Caption: HPLC troubleshooting workflow for poor peak shape.
Caption: GC-MS derivatization workflow for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 109055-42-7 [m.chemicalbook.com]
- 7. This compound | 109055-42-7 [amp.chemicalbook.com]
- 8. 9-Aminononan-1-ol | C9H21NO | CID 19791108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 9-Amino-1-nonanol and Other Bifunctional Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. This guide provides a comparative analysis of 9-Amino-1-nonanol, a hydrophobic alkyl linker, and other classes of bifunctional linkers, with a focus on their application in targeted protein degradation.
While direct quantitative comparative data for this compound is limited in publicly available literature, this guide will compare its structural class—hydrophobic, flexible alkyl linkers—with another prevalent class, hydrophilic polyethylene glycol (PEG) linkers. This comparison is supported by general trends and data observed in the field of PROTAC development.
Data Presentation: Comparative Performance of Alkyl vs. PEG Linkers
The selection of a linker in PROTAC design involves a crucial trade-off, primarily between aqueous solubility and cell permeability.[1][2] this compound, as a C9 alkyl chain with terminal amino and hydroxyl groups, falls into the category of flexible, hydrophobic linkers. The following table summarizes the general characteristics and performance of alkyl linkers in comparison to hydrophilic PEG linkers, based on synthesized data from various studies.[1][2][3][4][5]
| Feature | Alkyl Linkers (e.g., this compound) | PEG Linkers | Rationale & Considerations |
| Composition | Saturated or unsaturated hydrocarbon chains. | Repeating ethylene glycol units. | The fundamental difference lies in their polarity, which influences most other properties.[1] |
| Solubility | Generally hydrophobic, which can limit aqueous solubility.[1][5] | Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[1][5] | Improved solubility is advantageous for formulation and bioavailability. |
| Cell Permeability | Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[1][2] | Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[2] | Permeability is crucial for reaching intracellular targets. |
| Metabolic Stability | Generally considered more metabolically stable.[2] | The ether linkages can be susceptible to oxidative metabolism.[2] | Higher stability can lead to a longer in vivo half-life. |
| Ternary Complex Formation | Provides a flexible tether for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). | The flexibility of the PEG chain can also be advantageous for achieving a productive ternary complex conformation.[2] | The linker's length and flexibility are critical for optimal ternary complex geometry.[3] |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective.[2][5] | Can be more challenging and costly to synthesize compared to alkyl linkers.[2][5] | This is a practical consideration in the early stages of drug development. |
Mandatory Visualization
The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the application of bifunctional linkers like this compound in PROTACs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful evaluation of bifunctional linkers. Below are methodologies for key experiments cited in this guide.
Protocol 1: General Protein-Protein Conjugation using a Heterobifunctional Linker
This protocol outlines a general procedure for conjugating two proteins using a heterobifunctional linker, for instance, one containing an NHS ester to react with an amine (like that on this compound after appropriate modification) and a maleimide to react with a thiol.
Materials:
-
Protein A (to be modified with the linker)
-
Protein B (containing a free thiol)
-
Heterobifunctional linker (e.g., SMCC)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Thiol reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns
Procedure:
-
Activation of Protein A:
-
Dissolve Protein A in the amine-free reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the NHS-ester-containing linker in an anhydrous solvent like DMSO.
-
Add a 10- to 20-fold molar excess of the linker solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted linker using a desalting column equilibrated with the thiol reaction buffer.
-
-
Conjugation to Protein B:
-
If Protein B has disulfide bonds, reduce them using a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
Immediately mix the activated Protein A with the thiol-containing Protein B in the thiol reaction buffer.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the conjugate from unreacted proteins.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]
Materials:
-
Cultured cells expressing the protein of interest
-
PROTACs with different linkers (e.g., this compound based vs. PEG-based)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in the lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) from a dose-response curve.
-
Conclusion
The choice of a bifunctional linker is a multifaceted decision that requires a balance between enhancing solubility and ensuring cell permeability. This compound, as a representative of the alkyl linker class, offers potential advantages in terms of metabolic stability and cell permeability due to its hydrophobic nature.[2] In contrast, PEG-based linkers are often employed to improve the aqueous solubility of otherwise poorly soluble PROTAC molecules.[1]
Ultimately, the optimal linker is highly dependent on the specific properties of the warhead and the E3 ligase ligand, as well as the target protein.[2] The experimental protocols provided in this guide offer a framework for the empirical evaluation and comparison of different linker strategies, enabling the rational design of more effective targeted therapeutics.
References
A Comparative Guide to the Purity Validation of 9-Amino-1-nonanol: HPLC vs. NMR
In the landscape of pharmaceutical research and development, the precise characterization and purity validation of novel chemical entities are paramount to ensure safety, efficacy, and reproducibility of scientific findings. For researchers and drug development professionals working with long-chain amino alcohols like 9-Amino-1-nonanol, a versatile building block in the synthesis of bioactive molecules, robust analytical methodologies for purity assessment are critical. This guide provides a comprehensive comparison of two primary analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflow to assist researchers in selecting the most appropriate method for their needs.
Comparative Purity Analysis: HPLC vs. NMR
High-Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy are powerful techniques for the assessment of compound purity, each offering distinct advantages. HPLC excels in separating and quantifying impurities, even at low levels, while quantitative NMR (qNMR) provides a direct measure of the absolute purity of a substance against a certified reference material without the need for a specific reference standard of the analyte itself.
Here, we present a hypothetical comparison of the purity assessment of a batch of this compound using a validated HPLC method, a quantitative ¹H-NMR method, and Gas Chromatography (GC) as an alternative.
Table 1: Comparative Purity Assessment of this compound (Lot No. XXXXX)
| Analytical Method | Purity (%) | Impurity 1 (%) | Impurity 2 (%) | Notes |
| HPLC (UV) | 99.2 | 0.5 (Nonanal) | 0.3 (Unidentified) | Excellent for resolving and quantifying minor impurities. Requires derivatization for UV detection. |
| ¹H-NMR (qNMR) | 99.5 | Not individually quantified | Not individually quantified | Provides absolute purity against an internal standard. Less sensitive to trace impurities. |
| GC-FID | 99.0 | 0.6 (Nonan-1-ol) | 0.4 (Unidentified) | Suitable for volatile impurities. May require derivatization to improve peak shape. |
Visualizing the Analytical Workflow
A systematic approach to purity validation is crucial for regulatory compliance and ensuring data integrity. The following diagram illustrates a typical workflow for the purity validation of this compound, incorporating both HPLC and NMR techniques.
Caption: Workflow for the Purity Validation of this compound.
Hypothetical Signaling Pathway Involvement
Long-chain amino alcohols can be precursors to signaling molecules. For instance, a phosphorylated derivative of this compound could potentially act as a lipid signaling molecule, participating in cellular pathways. The following diagram illustrates a hypothetical signaling cascade.
Caption: Hypothetical Signaling Pathway of a this compound Derivative.
Detailed Experimental Protocols
Reproducibility in scientific research is contingent on detailed and accurate reporting of experimental methods. The following sections provide comprehensive protocols for the purity validation of this compound using HPLC and NMR.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential impurities. As primary and secondary amines often lack a strong UV chromophore, pre-column derivatization with a suitable agent is necessary for sensitive UV detection.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution of the test batch of this compound at the same concentration as the standard solution.
-
Derivatization: To 100 µL of the standard or sample solution, add 200 µL of a 10 mg/mL solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in acetonitrile and 100 µL of a 0.1 M borate buffer (pH 9.0). Vortex and allow the reaction to proceed for 10 minutes at room temperature. Quench the reaction by adding 100 µL of 0.1 M glycine solution.
2. HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their relative retention times compared to the main peak and can be quantified using the area percentage method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Quantitative ¹H-NMR (qNMR) is an absolute method for purity determination, relying on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d4).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Methanol-d4.
-
Internal Standard: Maleic Acid (certified reference material).
-
Temperature: 298 K.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
-
Acquisition Time: At least 3 seconds.
3. Data Processing and Purity Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both this compound (e.g., the triplet corresponding to the protons on the carbon bearing the hydroxyl group) and the internal standard (the singlet of the vinylic protons of maleic acid).
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Alternative Analytical Techniques
While HPLC and NMR are primary methods, other techniques can provide complementary information.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is suitable for analyzing volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Karl Fischer Titration: Specifically used for the determination of water content, which is a critical parameter in the overall purity assessment.
Conclusion
The selection of an analytical method for the purity validation of this compound depends on the specific requirements of the analysis. HPLC with UV detection after derivatization is a highly sensitive method for impurity profiling. In contrast, qNMR provides an absolute purity value and is an excellent tool for the certification of reference materials. For a comprehensive characterization, a combination of these techniques is often employed to ensure the highest quality of the material for research and development purposes. This guide provides the foundational knowledge for researchers to develop and implement robust analytical strategies for the quality control of this compound and similar compounds.
A Comparative Guide to Drug-Linker Conjugate Efficacy: Evaluating Alternatives to 9-Amino-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of commonly used linkers in drug-linker conjugates, specifically within the context of antibody-drug conjugates (ADCs). It is important to note that while 9-Amino-1-nonanol has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), there is a lack of published efficacy studies on its use in ADC platforms.[1] Therefore, this guide will focus on a comparative analysis of well-established and clinically relevant ADC linker technologies.
The choice of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, the efficiency of payload release at the tumor site, and overall efficacy and safety.[2][3] This guide will compare three prominent linker technologies: a protease-cleavable linker (mc-vc-PABC), a non-cleavable linker (SMCC), and a glutathione-sensitive disulfide linker.
Comparative Efficacy of ADC Linkers
The efficacy of an ADC is profoundly influenced by the linker's release mechanism. Cleavable linkers are designed to be selectively processed by triggers within the tumor microenvironment or inside cancer cells, while non-cleavable linkers release the payload after lysosomal degradation of the antibody.[2][4]
Data Presentation
The following tables summarize quantitative data from comparative studies to facilitate a direct comparison of different linker technologies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Construct | Linker Type | Target Cell Line | IC50 (nM) | Efficacy Metric | Reference |
| Trastuzumab-mc-vc-PABC-MMAE | Protease-Cleavable | BT-474 (HER2-positive) | ~5 | Cell Viability | Fictionalized Data for Illustration |
| Trastuzumab-SMCC-DM1 | Non-Cleavable | BT-474 (HER2-positive) | ~15 | Cell Viability | Fictionalized Data for Illustration |
| Anti-CD22-SPDB-DM4 | Disulfide (Cleavable) | Ramos (CD22-positive) | ~0.1 | Cell Viability | Fictionalized Data for Illustration |
| Trastuzumab-mc-vc-PABC-MMAE | Protease-Cleavable | MCF-7 (HER2-negative) | >1000 | Cell Viability (Specificity) | Fictionalized Data for Illustration |
| Trastuzumab-SMCC-DM1 | Non-Cleavable | MCF-7 (HER2-negative) | >1000 | Cell Viability (Specificity) | Fictionalized Data for Illustration |
Note: The data presented in this table is illustrative and compiled from various sources to demonstrate the comparative nature of the linkers. Actual IC50 values can vary significantly based on the specific antibody, payload, cell line, and experimental conditions.
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Construct | Linker Type | Xenograft Model | Tumor Growth Inhibition (%) | Efficacy Metric | Reference |
| Trastuzumab-mc-vc-PABC-MMAE | Protease-Cleavable | NCI-N87 Gastric Cancer | ~90 | Tumor Volume Reduction | Fictionalized Data for Illustration |
| Trastuzumab-SMCC-DM1 | Non-Cleavable | NCI-N87 Gastric Cancer | ~75 | Tumor Volume Reduction | Fictionalized Data for Illustration |
| Anti-CD22-SPDB-DM4 | Disulfide (Cleavable) | Ramos Lymphoma | High | Increased Survival | Fictionalized Data for Illustration |
Note: In vivo efficacy is dependent on a multitude of factors including the tumor model, dosing schedule, and pharmacokinetic properties of the ADC.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target-positive (e.g., BT-474) and target-negative (e.g., MCF-7) cancer cell lines.[5]
-
Complete cell culture medium.
-
Antibody-Drug Conjugate (ADC) stock solution.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).[6]
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the designated wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a duration that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[7]
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.[8]
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line for tumor implantation.
-
ADC and vehicle control solutions.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control intravenously (e.g., via tail vein injection) according to the predetermined dosing schedule.[9]
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[9]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[9]
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the tumor growth inhibition.
Mandatory Visualizations
Diagram 1: Generalized Mechanism of Action of an Antibody-Drug Conjugate
Caption: Generalized workflow of ADC action from circulation to cancer cell apoptosis.
Diagram 2: Experimental Workflow for ADC Efficacy Evaluation
Caption: A typical workflow for the preclinical evaluation of ADC efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Amino-Terminated Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Performance in ADCs
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, profoundly influencing its stability, efficacy, and safety profile. Among the diverse linker technologies, amino-terminated linkers, particularly those composed of peptide sequences, have become a cornerstone of modern ADC design. These linkers are engineered for stability in systemic circulation and for efficient cleavage by proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2]
This guide provides a comprehensive, data-driven comparison of various amino-terminated linkers, summarizing their performance characteristics. It also includes detailed methodologies for key validation experiments and visual representations of critical biological and experimental workflows to inform the rational design of next-generation ADCs.
Comparative Performance of Amino-Terminated Linkers
The selection of an amino-terminated linker impacts several key attributes of an ADC, including its stability, drug-to-antibody ratio (DAR), and ultimately its cytotoxic potency. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these critical parameters.
Table 1: In Vitro Plasma Stability of ADCs with Different Peptide Linkers
Linker stability is paramount to prevent the premature release of the cytotoxic payload into systemic circulation, which can lead to off-target toxicity.[3] The data below, collated from multiple sources, compares the stability of various peptide linkers in plasma.
| Linker Type | Linker Sequence | ADC Model | Plasma Source | Time Point (hours) | % Intact ADC Remaining / % Payload Loss | Reference |
| Dipeptide | Val-Cit | Trastuzumab-MMAE | Human | 168 | >95% Intact | [1] |
| Dipeptide | Val-Ala | Anti-CD22-MMAE | Mouse | 48 | ~50% Payload Loss | [1] |
| Dipeptide | Phe-Lys | cBR96-Dox | Human | 24 | Substantially less stable than Val-Cit | [4] |
| Tripeptide | Glu-Val-Cit (EVCit) | Model ADC | Mouse | Not specified | Improved stability over Val-Cit | [5] |
| Tripeptide | Glu-Gly-Cit (EGCit) | Anti-HER2-MMAE | Mouse | Not specified | Resistant to neutrophil elastase-mediated degradation | [6][7] |
| Tetrapeptide | Gly-Gly-Phe-Gly (GGFG) | Trastuzumab-Deruxtecan | Human, Rat, Mouse | 504 | 1-2% Drug Release | [8] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, ADC constructs, and analytical methods.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Peptide Linkers
The ultimate measure of a linker's performance in vitro is its ability to facilitate potent and specific cancer cell killing. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| Linker Type | Linker Sequence | ADC Model | Target Cell Line | IC50 (ng/mL or nM) | Reference |
| Dipeptide | Val-Cit | Anti-CD30-MMAE | Karpas 299 (CD30+) | ~10 ng/mL | [1] |
| Dipeptide | Val-Ala | Anti-CD70-PBD | 786-O (CD70+) | <1 ng/mL | [1] |
| Dipeptide | Phe-Lys | cAC10-MMAE | CD30+ cell lines | Potent, antigen-specific killing | [1] |
| Tripeptide | Glu-Gly-Cit (EGCit) | Anti-HER2-MMAE | KPL-4 (HER2+) | Comparable to Val-Cit ADC | [9] |
| Tetrapeptide | Gly-Gly-Phe-Gly (GGFG) | Trastuzumab-Deruxtecan | SK-BR-3 (HER2+) | 1.3 ng/mL | [8] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Table 3: In Vivo Efficacy of ADCs with Different Peptide Linkers in Preclinical Models
In vivo studies in animal models are crucial for evaluating the overall anti-tumor activity of an ADC. Key metrics include tumor growth inhibition (TGI).
| Linker Type | Linker Sequence | ADC Model | Tumor Model | Efficacy Outcome | Reference |
| Dipeptide | Val-Cit | Brentuximab vedotin | Anaplastic Large Cell Lymphoma Xenograft | Significant tumor regression | [1] |
| Dipeptide | Val-Ala | Anti-CD19 ADC | B-cell Lymphoma Xenograft | Potent, dose-dependent anti-tumor activity | [1] |
| Tripeptide | Glu-Val-Cit (EVCit) | Anti-HER2 ADC | Breast Cancer Xenograft | Superior activity compared to Val-Cit ADC | |
| Tripeptide | Glu-Gly-Cit (EGCit) | Anti-HER2 ADC | Multiple Xenograft Models | Greater antitumor efficacy compared to Kadcyla® and Enhertu® | [6] |
| Tetrapeptide | Gly-Gly-Phe-Gly (GGFG) | Trastuzumab deruxtecan | Gastric Cancer Xenograft (HER2+) | Complete tumor regression at 10 mg/kg | [8] |
Experimental Protocols
Reproducible and well-defined experimental protocols are essential for the accurate assessment of ADC performance. This section provides detailed methodologies for key in vitro assays.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug-linker molecules conjugated to an antibody and to assess the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Data acquisition and analysis software
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject a known amount of the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different ADC species. The naked antibody elutes first, followed by species with increasing DAR.
-
Detection: Monitor the elution profile by UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species × DAR of that species) / Σ(Total Peak Area)
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)
-
Protein A affinity beads for ADC capture
Procedure:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma and in PBS (as a control) in separate tubes. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours). Immediately freeze the samples to halt any further degradation.
-
Sample Preparation: At the time of analysis, thaw the samples. Capture the ADC from the plasma using Protein A affinity beads. Wash the beads to remove unbound plasma proteins.
-
Analysis: Elute the captured ADC. Analyze the samples by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker instability and payload loss.
-
Data Interpretation: Plot the average DAR versus time to determine the stability profile of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To measure the cytotoxic potency of an ADC against cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test ADC, isotype control ADC, and free payload
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, control ADC, and free payload. Add the diluted compounds to the cells and incubate for a set period (e.g., 72-96 hours).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan crystals. Add a solubilization solution to dissolve the crystals.
-
XTT Assay: Add XTT reagent to each well and incubate. Viable cells will reduce XTT to a soluble formazan product.
-
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Mechanism of action for a Cathepsin B-cleavable ADC.
Caption: Experimental workflow for ADC characterization.
Caption: Bystander effect signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. njbio.com [njbio.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Potential Impact of 9-Amino-1-nonanol on Material Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 9-Amino-1-nonanol and its potential influence on the properties of materials. Due to the limited availability of direct experimental data on the incorporation of this compound into materials, this guide extrapolates its likely effects based on its chemical structure and the established principles of polymer chemistry and surface science. The comparisons presented are intended to serve as a theoretical framework for researchers exploring the use of this versatile amino alcohol.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a primary amine (-NH₂) and a primary hydroxyl (-OH) group at opposite ends of a nine-carbon aliphatic chain.[1][2] This structure makes it a valuable building block in chemical synthesis.[3][4] Its dual functionality allows it to act as a monomer in polymerization reactions to form polyamides and polyurethanes, as a surface modifying agent, or as an intermediate in the synthesis of more complex molecules.[3][5] The long, flexible nonane backbone is expected to impart specific properties, such as increased flexibility and hydrophobicity, to the materials it is incorporated into.
Potential Impact on Polymer Properties
The incorporation of this compound into polymer chains can be expected to significantly alter their thermal and mechanical properties. The long aliphatic chain can act as a "flexible spacer," potentially lowering the glass transition temperature (Tg) and increasing the elasticity of the resulting polymer.
2.1. Hypothetical Comparison with Alternative Monomers in Polyamides
This table compares the expected material properties of a hypothetical polyamide synthesized with this compound against polyamides made with a shorter-chain amino alcohol (6-amino-1-hexanol) and a standard nylon (Nylon 6,6), which is made from two different monomers. The predictions are based on general structure-property relationships in polymers.[6]
| Property | Polyamide with this compound (Expected) | Polyamide with 6-Amino-1-hexanol (Expected) | Nylon 6,6 (Typical) | Rationale for this compound |
| Glass Transition Temp. (Tg) | Lower | Intermediate | Higher | The long, flexible C9 chain increases free volume and chain mobility. |
| Tensile Strength | Lower | Intermediate | Higher | The flexible chain reduces intermolecular packing and crystallinity. |
| Elongation at Break (%) | Higher | Intermediate | Lower | Increased chain flexibility allows for greater deformation before failure. |
| Water Absorption | Lower | Intermediate | Higher | The hydrophobic C9 chain reduces the overall polarity of the polymer. |
| Crystallinity | Lower | Intermediate | Higher | The long, flexible spacer disrupts regular chain packing. |
2.2. Experimental Protocols for Polymer Synthesis and Characterization
Protocol 1: Synthesis of a Polyamide via Melt Polycondensation
-
Monomer Preparation: Equimolar amounts of this compound and a dicarboxylic acid (e.g., adipic acid) are mixed to form a salt.
-
Polycondensation: The monomer salt is heated in a reaction vessel under a nitrogen atmosphere, typically to temperatures above 200°C, to drive off water and initiate polymerization.
-
Vacuum Application: A vacuum is applied in the later stages to remove the remaining water and increase the molecular weight of the resulting polyamide.
-
Characterization: The polymer's thermal properties (Tg, Tm) are determined using Differential Scanning Calorimetry (DSC). Molecular weight is determined by Gel Permeation Chromatography (GPC). Mechanical properties (tensile strength, elongation) are measured using a universal testing machine according to ASTM D638.
Protocol 2: Synthesis of a Polyurethane
-
Reaction Setup: this compound and a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) are mixed in a suitable solvent (e.g., dimethylformamide) in a 1:1 molar ratio under an inert atmosphere. A catalyst, such as dibutyltin dilaurate, is often added.
-
Polymerization: The reaction is typically carried out at a moderately elevated temperature (e.g., 60-80°C) with stirring for several hours. The hydroxyl group of this compound reacts with the isocyanate group to form the urethane linkage.
-
Isolation: The resulting polyurethane is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Characterization: Characterization is performed as described for polyamides, with Fourier-Transform Infrared Spectroscopy (FTIR) used to confirm the formation of the urethane linkages.
Diagram 1: Polymerization Pathways of this compound
Caption: Polymerization reactions involving this compound.
Potential Impact on Surface Properties
When used to modify a surface, this compound can be anchored via either its amine or hydroxyl group, with the long alkyl chain and the remaining functional group extending from the surface. This can be used to tailor surface energy, wettability, and chemical reactivity.
3.1. Hypothetical Comparison of Surface Modification Agents
This table compares the expected properties of a silicon oxide surface modified with this compound against surfaces modified with molecules containing only one of its functional groups.
| Property | Modified with this compound (Expected) | Modified with 1-Nonanamine (Expected) | Modified with 1-Nonanol (Expected) | Rationale for this compound |
| Surface Hydrophobicity | High | High | High | The exposed C9 alkyl chains create a low-energy, water-repellent surface. |
| Water Contact Angle | > 90° | > 90° | > 90° | A high contact angle is indicative of a hydrophobic surface. |
| Surface Functionalization | Yes (Amine or Hydroxyl) | Yes (Amine) | Yes (Hydroxyl) | The unreacted terminal group provides a site for further chemical reactions. |
| Adhesion to Polar Polymers | Moderate | Moderate | Moderate | The terminal functional group can form hydrogen bonds with polar materials. |
3.2. Experimental Protocols for Surface Modification and Characterization
Protocol 3: Surface Modification of a Silicon Wafer
-
Substrate Cleaning: A silicon wafer with a native oxide layer is cleaned and hydroxylated by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
-
Silanization (optional, for amine coupling): The cleaned wafer is treated with an amine-reactive silane coupling agent (e.g., (3-Glycidyloxypropyl)trimethoxysilane) to create an epoxy-terminated surface.
-
Grafting: The wafer is immersed in a solution of this compound in an appropriate solvent (e.g., toluene). The amine group will react with the epoxy-functionalized surface, or the hydroxyl group can directly react with a differently functionalized surface. The reaction is typically carried out at an elevated temperature for several hours.
-
Washing: The modified wafer is thoroughly rinsed with solvent to remove any non-covalently bonded molecules and then dried.
-
Characterization: The success of the modification is confirmed by X-ray Photoelectron Spectroscopy (XPS) to analyze the surface elemental composition. The change in surface wettability is quantified by measuring the water contact angle with a goniometer.
Diagram 2: Experimental Workflow for Surface Modification
Caption: Workflow for surface modification and analysis.
Structure-Property Relationships
The unique combination of functional groups and a long aliphatic chain in this compound directly influences the potential properties of materials derived from it.
Diagram 3: Structure-Property Logic Flow
Caption: How molecular features may influence material properties.
Conclusion
While direct experimental data is scarce, the fundamental principles of chemistry suggest that this compound is a promising molecule for tailoring material properties. Its long aliphatic chain is expected to enhance flexibility and hydrophobicity, while its terminal amine and hydroxyl groups provide reactive sites for creating polymers and functional surfaces with opportunities for hydrogen bonding. The provided protocols and comparative tables offer a foundational guide for researchers to design experiments and explore the potential of this compound in developing novel materials. Further empirical studies are necessary to validate these theoretical assessments and fully elucidate the performance of this compound in various applications.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying 9-Amino-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 9-Amino-1-nonanol, a primary amino alcohol. In the absence of standardized, published methods for this specific analyte, this document outlines the development and validation of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.
The performance data presented herein is illustrative, based on typical results for similar analytes, and serves as a benchmark for method development and validation. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Logical Workflow for Analytical Method Validation
The validation of an analytical procedure is a systematic process to confirm that the method is suitable for its intended purpose. The workflow begins with defining the analytical requirements and culminates in a comprehensive validation report.
Caption: General Workflow for Analytical Method Validation.
Comparison of Analytical Methods
The choice of an analytical method depends on the required sensitivity, selectivity, available equipment, and the sample matrix. Below is a comparison of three potential methods for quantifying this compound.
Data Presentation: Method Performance Characteristics
The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV, HPLC-FLD, and GC-MS.
| Validation Parameter | HPLC-UV (Direct Analysis) | HPLC-FLD (OPA Derivatization) | GC-MS (Silylation Derivatization) | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range (µg/mL) | 10 - 200 | 0.1 - 20 | 0.05 - 10 | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% | 98.0 - 102.0% for assay |
| Precision (%RSD) | ||||
| - Repeatability | ≤ 2.0% | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.5% | ≤ 2.0% | ≤ 1.5% | ≤ 3.0% |
| Limit of Detection (LOD) | ~5 µg/mL | ~0.03 µg/mL | ~0.01 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | ~10 µg/mL | ~0.1 µg/mL | ~0.05 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | Moderate | High | Very High | No interference at analyte retention time |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols are provided as a starting point for method development.
Method 1: HPLC-UV (Direct Analysis)
This method is the simplest but least sensitive. It relies on the weak UV absorbance of the analyte or the use of a low wavelength UV detector.
-
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a concentration within the expected calibration range (e.g., 10-200 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Orthophosphoric acid in water and Acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
3. Validation Approach:
-
Specificity: Inject a blank (mobile phase) and a placebo (sample matrix without analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations across the proposed range (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (low, medium, high).
-
Precision: Analyze six replicate preparations at 100% of the target concentration for repeatability. For intermediate precision, repeat on a different day with a different analyst.
-
LOD/LOQ: Determine based on the signal-to-noise ratio of low-concentration standards.
-
Method 2: HPLC-FLD (with Pre-Column OPA Derivatization)
This method offers significantly higher sensitivity and selectivity by introducing a fluorescent tag to the primary amine of this compound.[3][4]
-
1. Derivatization Reagent Preparation:
-
OPA Reagent: Dissolve o-phthalaldehyde (OPA) in a borate buffer (pH 9.5) containing a thiol, such as 3-mercaptopropionic acid. This reagent should be prepared fresh daily.[2]
-
-
2. Sample Preparation and Derivatization:
-
Prepare standards and samples in a suitable diluent (e.g., 0.1 N HCl).
-
Use an autosampler program for automated pre-column derivatization:
-
Mix a small volume of the sample/standard (e.g., 10 µL) with the OPA reagent (e.g., 40 µL).
-
Allow the reaction to proceed for a short, consistent time (e.g., 1-2 minutes) at room temperature.[4]
-
Inject a portion of the reaction mixture.
-
-
-
3. Chromatographic Conditions:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required.
-
A: Phosphate buffer (e.g., 25 mM, pH 7.0).
-
B: Acetonitrile/Methanol mixture.
-
Gradient: Start with a low percentage of B, increasing over the run to elute the derivatized analyte.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelengths: Excitation at 340 nm, Emission at 455 nm.[2][5]
-
Injection Volume: 10 µL.
-
-
4. Validation Approach:
-
Follow the same validation parameters as the HPLC-UV method, but with concentration ranges appropriate for the higher sensitivity of this technique (e.g., 0.1 - 20 µg/mL).
-
Evaluate the stability of the derivatized product.
-
Method 3: GC-MS (with Silylation Derivatization)
Gas chromatography requires volatile and thermally stable analytes. Derivatization is mandatory for polar compounds like this compound to improve its chromatographic properties.[6][7] Silylation, which replaces active hydrogens on the amine and alcohol groups, is a common approach.[7]
-
1. Derivatization Reagent:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common silylating agents.[8]
-
-
2. Sample Preparation and Derivatization:
-
Prepare standards and samples in an aprotic solvent (e.g., acetonitrile or pyridine).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the silylating reagent (e.g., 50 µL of MSTFA) and a catalyst if needed.
-
Heat the sealed vial at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to complete the reaction.[8]
-
Cool to room temperature before injection.
-
-
3. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Choose characteristic ions of the derivatized this compound for quantification and confirmation.
-
-
-
4. Validation Approach:
-
Follow the same validation parameters as the HPLC methods, with appropriate concentration ranges (e.g., 0.05 - 10 µg/mL).
-
Specificity: The use of MS in SIM mode provides very high specificity, as it monitors for specific mass-to-charge ratios of the analyte.
-
The derivatization reaction yield and stability of the derivative should be assessed.
-
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. youtube.com [youtube.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 9-Amino-1-nonanol and PEG Linkers in Biopharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of biopharmaceuticals, profoundly influencing the efficacy, stability, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective, data-driven comparison of two distinct linker classes: the hydrophobic alkyl chain linker, exemplified by 9-Amino-1-nonanol, and the hydrophilic polyethylene glycol (PEG) linkers.
Executive Summary
This compound, a nine-carbon alkyl chain with terminal amino and hydroxyl groups, represents a class of hydrophobic, flexible linkers. These linkers are generally associated with enhanced cell permeability due to their lipophilic nature. In contrast, PEG linkers are composed of repeating ethylene glycol units, rendering them highly hydrophilic. This hydrophilicity can improve the aqueous solubility of the bioconjugate, reduce aggregation, and prolong circulation half-life.
The choice between a this compound-based linker and a PEG linker involves a trade-off between key biopharmaceutical properties. While the hydrophobicity of alkyl chains can be advantageous for crossing cell membranes, it may lead to challenges with solubility and non-specific binding. Conversely, the hydrophilicity of PEG linkers enhances solubility and in vivo stability but can sometimes hinder cellular uptake. This guide will delve into the quantitative data and experimental considerations to inform the rational design of next-generation biotherapeutics.
Data Presentation: A Quantitative Comparison
The following tables summarize the key differences in physicochemical properties and their impact on the performance of bioconjugates.
Table 1: Physicochemical Properties of this compound versus PEG Linkers
| Feature | This compound (Alkyl Linker) | PEG Linker |
| Composition | Saturated hydrocarbon chain | Repeating ethylene glycol units |
| Solubility | Hydrophobic, may decrease aqueous solubility of the conjugate[1] | Hydrophilic, enhances aqueous solubility of the conjugate[1][2] |
| Calculated LogP (cLogP) | Higher | Lower |
| Topological Polar Surface Area (TPSA) | Lower | Higher |
| Synthesis | Generally straightforward and cost-effective[1] | Can be more complex and costly[1] |
| Metabolic Stability | Generally considered metabolically stable[3] | Ether linkages can be susceptible to oxidative metabolism[3] |
| Immunogenicity | Generally low[1] | Low, but the potential for anti-PEG antibodies exists[1] |
Note: cLogP and TPSA are general properties. Specific values depend on the entire linker structure.
Table 2: Impact on Biopharmaceutical Performance
| Performance Metric | This compound (Alkyl Linker) | PEG Linker |
| Cell Permeability | Generally enhances passive diffusion across cell membranes[1][3] | Complex; can be enhanced by adopting folded conformations that shield polar surfaces, but excessive PEGylation may hinder uptake[3] |
| Pharmacokinetics (PK) | Can lead to more rapid clearance from circulation[1] | Can prolong plasma half-life and reduce clearance due to increased hydrodynamic radius[1] |
| Ternary Complex Formation (PROTACs) | Provides a flexible tether for ternary complex formation[3] | Flexibility can be advantageous for achieving a productive ternary complex conformation[3] |
| Drug-to-Antibody Ratio (DAR) in ADCs | High DAR with hydrophobic linkers can lead to aggregation[2] | Hydrophilicity allows for higher DARs without inducing aggregation[2] |
Table 3: Exemplary Performance Data
| Application | Linker Type | Metric | Result | Reference |
| Affibody-Drug Conjugate | No PEG Linker | Half-life | 19.6 minutes | [1][4] |
| Affibody-Drug Conjugate | 4 kDa PEG Linker | Half-life | 2.5-fold increase | [1][4] |
| Affibody-Drug Conjugate | 10 kDa PEG Linker | Half-life | 11.2-fold increase | [1][4] |
| CRBN-targeting PROTAC | 9-atom Alkyl Chain | Degradation | Potent Degradation | [1][4] |
| CRBN-targeting PROTAC | 3 PEG units | Degradation | Weak Degradation | [1][4] |
Note: The data in Table 3 are from different studies and are not direct head-to-head comparisons of this compound with a specific PEG linker but illustrate the general performance characteristics of alkyl and PEG linkers.
Mandatory Visualization
References
Performance of Amino Alcohol-Based Polymers in Drug and Gene Delivery: A Comparative Guide
In the landscape of non-viral vectors for drug and gene delivery, polymers synthesized from amino alcohols, particularly poly(β-amino esters) (PBAEs), have emerged as a promising class of biodegradable and effective transfection agents. This guide provides a comparative analysis of the performance of these polymers, with a focus on those derived from long-chain amino alcohols, benchmarked against other common delivery systems. Due to the limited direct experimental data on polymers specifically derived from 9-Amino-1-nonanol, this guide will utilize data from structurally similar and well-characterized PBAEs, particularly those based on 4-amino-1-butanol and 5-amino-1-pentanol, to provide relevant performance insights.
Comparative Performance Data
The efficacy of a gene delivery vector is primarily assessed by its transfection efficiency and its cytotoxicity. The following tables summarize the performance of representative amino alcohol-based polymers in comparison to standard transfection reagents like Polyethylenimine (PEI) and Lipofectamine 2000.
Table 1: Transfection Efficiency of Amino Alcohol-Based Polymers and Controls
| Polymer/Vector | Cell Line | Transfection Efficiency (% of cells expressing reporter gene) | Polymer/DNA Weight Ratio (w/w) | Reference |
| B5-S5-E7 | ARPE-19 | 44% | 60 | [1] |
| (Poly(1,5-pentanediol diacrylate-co-5-amino-1-pentanol)) | ||||
| B4S4E6 / B4S4E7 | MDA-MB-231 | 48% - 53% | Not Specified | [2] |
| (Poly(1,4-butanediol diacrylate-co-4-amino-1-butanol)) | ||||
| Branched PEI (25 kDa) | ARPE-19 | 8% | Not Specified | [1] |
| Lipofectamine 2000 | ARPE-19 | 26% | Manufacturer's Protocol | [1] |
| jetPEI | RDEBK | Lower than optimized HPAE | Not Specified | [3] |
| Highly Branched PBAE (HPAE-A3) | HEK-293 | Significantly enhanced vs. original HPAE | 10:1 to 30:1 | [3] |
| pHEMA-g-pDMAEMA (sunflower) | Jurkat | up to 50% | Varied | [4] |
Table 2: Cytotoxicity of Amino Alcohol-Based Polymers and Controls
| Polymer/Vector | Cell Line | Cell Viability (%) | Concentration/Dose | Reference |
| Amino Alcohol-Based Polymers (general trend) | Various | Generally lower toxicity than PEI.[5][6] | Varied | [1][5][6] |
| B5-S5-E7 & other PBAEs | ARPE-19 | High viability, inverse correlation with very high transfection efficiency | 60 w/w | [1] |
| PEI (25 kDa) | 293T, HeLa | ~70% | Not Specified | [7] |
| PBAE-447 | Not Specified | Higher than PEI at 100 µg/ml | 100 µg/ml | [8] |
| pHEMA-g-pDMAEMA (sunflower) | Jurkat | >90% | Varied | [4] |
| Various Amino Alcohols (monomers) | Fa32 (rat hepatoma) | NI50 values ranging from 3mM to >30mM | Varied | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the performance of polymer-based transfection reagents.
Synthesis of Poly(β-amino ester)s (PBAEs)
PBAEs are commonly synthesized via a two-step Michael addition polymerization.[10]
-
Base Polymer Synthesis: An amine monomer (e.g., 4-amino-1-butanol) is reacted with a diacrylate monomer (e.g., 1,4-butanediol diacrylate) in a 1.1:1 acrylate to amine molar ratio.
-
The reaction is conducted without a solvent in a glass vial with magnetic stirring at 90°C in the dark for 24 hours.
-
End-Capping: The resulting base polymer is then end-capped by reacting it with an amine-containing small molecule (e.g., 1-(3-aminopropyl)-4-methyl-piperazine).[10]
Polymer-DNA Nanoparticle Formulation
-
Dilute the polymer and plasmid DNA separately in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.0).[8]
-
To prepare the nanocomplexes, add the diluted polymer solution to the plasmid DNA solution at a specific weight-to-weight (w/w) ratio (e.g., 60:1) and mix gently by pipetting.[8]
-
Incubate the mixture at room temperature for at least 10-20 minutes to allow for the self-assembly of the nanoparticles.[8][11]
In Vitro Transfection Protocol
-
Cell Seeding: Plate the target cells in a multi-well plate (e.g., 96-well) at a density that allows for approximately 70-80% confluency on the day of transfection.
-
Transfection: Add the freshly prepared polymer-DNA nanoparticles to the cells.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.[3]
-
Analysis: Assess transfection efficiency by measuring the expression of a reporter gene (e.g., GFP via flow cytometry or fluorescence microscopy, or luciferase via a luminescence assay).[3]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and expose them to various concentrations of the polymer-DNA nanoparticles for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Hemolysis Assay
This assay assesses the hemocompatibility of biomaterials by measuring the lysis of red blood cells.[13][14]
-
Erythrocyte Suspension Preparation: Obtain fresh human or animal blood and prepare a washed erythrocyte suspension.
-
Incubation: Incubate the polymer at various concentrations with the erythrocyte suspension for a defined period (e.g., 24 hours) at 37°C with rotation.[13]
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant spectrophotometrically.
-
Calculation: Calculate the percentage of hemolysis relative to a positive control (e.g., 1% SDS) and a negative control (e.g., PBS).[15]
Visualizing Cellular Interactions and Workflows
Understanding the cellular uptake pathways and experimental procedures is facilitated by visual diagrams.
Cellular Uptake and Intracellular Trafficking of PBAE Nanoparticles
Poly(β-amino ester) nanoparticles are primarily internalized by cells through endocytosis. The specific pathway can be influenced by the polymer's structure.[2][16] Once inside the cell, the nanoparticles must escape the endosome to release their genetic payload into the cytoplasm. The "proton sponge" effect is a widely accepted mechanism for the endosomal escape of many cationic polymers, including PBAEs.[17]
Caption: Cellular uptake and intracellular trafficking of PBAE nanoparticles.
Experimental Workflow for Transfection and Cytotoxicity Analysis
A typical workflow for evaluating the performance of a new polymer involves synthesizing the polymer, forming nanoparticles with DNA, transfecting cells, and then assessing both the efficiency of gene expression and the impact on cell viability.
Caption: Experimental workflow for transfection and cytotoxicity analysis.
References
- 1. Poly(β-Amino Ester)-Nanoparticle Mediated Transfection of Retinal Pigment Epithelial Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. Differential Polymer Structure Tunes Mechanism of Cellular Uptake and Transfection Routes of Poly(β-amino ester) Polyplexes in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cationic polymers for non-viral gene delivery to human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradable poly(amino alcohol esters) as potential DNA vectors with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 9. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivotransfection.com [invivotransfection.com]
- 12. broadpharm.com [broadpharm.com]
- 13. haemoscan.com [haemoscan.com]
- 14. haemoscan.com [haemoscan.com]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-Amino-1-nonanol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 9-Amino-1-nonanol with the appropriate Personal Protective Equipment (PPE) to mitigate potential risks. Based on data from analogous compounds, this compound is expected to be an irritant and potentially corrosive.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may lead to irritation or burns. |
| Body Protection | A standard laboratory coat. | To protect from accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid the inhalation of potentially harmful vapors or mists.[3] |
In the event of a spill, immediately contain the material with an inert absorbent (e.g., vermiculite, sand, or earth). Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1] Do not allow the chemical to enter drains or waterways, as compounds of this nature can be harmful to aquatic life.[1][2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. This ensures that the waste is managed in a safe, environmentally responsible, and compliant manner.
-
Waste Identification and Segregation:
-
Characterize the waste stream. This compound should be classified as hazardous waste.
-
Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1] Incompatible materials include strong oxidizing agents and acids.
-
-
Waste Collection and Labeling:
-
Container Selection: Use a designated, clean, and sealable container that is compatible with amines.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard warnings (e.g., "Irritant," "Harmful to Aquatic Life").
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the sanitary sewer or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the disposal company with the chemical name, quantity, and all available safety information.
-
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Experimental Protocols for Waste Treatment (Not Recommended for Routine Disposal)
While industrial processes exist for the treatment of amine waste, such as chemical oxidation or biological degradation, these methods are not suitable for a standard laboratory setting without specialized equipment and a thorough understanding of the reaction chemistry and potential byproducts.[4][5] Attempting to neutralize or treat this waste in the lab can be hazardous.
For informational purposes, a general principle of neutralization is outlined below. This is not a recommended disposal procedure.
-
Principle of Neutralization: Amines are basic and can be neutralized by acids. A highly diluted solution of an amine could theoretically be neutralized with a dilute acid (like citric acid or acetic acid). However, this reaction is exothermic and can produce fumes. The resulting salt solution would still require assessment for its environmental impact before any further disposal steps could be considered. The final solution would likely still be classified as hazardous waste.
Due to the potential hazards and the complexity of ensuring complete and safe treatment, the only recommended and compliant disposal method for laboratory quantities of this compound is through a professional hazardous waste management service.
References
Essential Safety and Operational Guide for Handling 9-Amino-1-nonanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 9-Amino-1-nonanol. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause serious eye irritation and may cause skin burns.[1] It is also harmful to aquatic life with long-lasting effects.[2]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C9H21NO | [1][3] |
| Molecular Weight | 159.27 g/mol | [3] |
| Melting Point | -8 to -6 °C | [2] |
| Boiling Point | 215 °C | [2] |
| Flash Point | 98 °C | [4] |
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale | Standard Compliance |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary when there is a significant splash hazard. | To protect against splashes that can cause serious eye irritation.[2][5] | Conforming to EN166 (EU) or NIOSH (US) approved standards.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing is required. | To prevent skin contact which can lead to irritation or burns.[6] | Consult glove manufacturer's compatibility charts for specific breakthrough times. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a full-face respirator. | To avoid inhalation of vapors or mists.[2][7][8] | NIOSH or European Standard EN 149 approved respirator.[6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to ensure adequate ventilation.[2][6]
-
Avoid breathing vapors, mist, or gas.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][5]
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep containers tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and comply with regulations.
Waste Collection and Labeling:
-
All waste containing this compound must be treated as hazardous waste.[2]
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
The label should include the chemical name and applicable hazard warnings.
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not allow the product to enter drains or the environment.[2]
-
Handle uncleaned containers as you would the product itself.
-
Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2][5]
-
For larger spills, follow your institution's emergency spill response protocol.
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5]
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
If inhaled: Move the person to fresh air. Call a physician.
-
If swallowed: Make the victim drink water (two glasses at most). Avoid vomiting. Call a physician immediately.
Chemical Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. This compound – porphyrin-systems [porphyrin-systems.com]
- 2. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 3. 9-Aminononan-1-ol | C9H21NO | CID 19791108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
